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  • Product: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 1222174-92-6

Core Science & Biosynthesis

Foundational

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate physical and chemical properties

The following technical monograph provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , a critical scaffold in modern medicinal chemistry. CAS Registry Number: 1222174-92-6 Primary Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , a critical scaffold in modern medicinal chemistry.

CAS Registry Number: 1222174-92-6 Primary Application: Pharmacophore Scaffold (KRAS Inhibitors, Antimalarials)

Executive Summary

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic building block characterized by three distinct reactive sites: a nucleophilic nitrogen (masked by a methyl group), an electrophilic ester at C3, and a halogenated position at C5 suitable for cross-coupling. Its structural rigidity and ability to participate in orthogonal functionalization make it a preferred intermediate in the synthesis of KRAS G12C inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention.

Chemical Identity & Structural Analysis

The compound features a pyrazole core with specific regiochemistry that dictates its reactivity profile. The N-methyl group at position 1 blocks tautomerization, fixing the bond order and ensuring regioselective reactions at C5.

PropertySpecification
IUPAC Name Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 1222174-92-6
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
SMILES COC(=O)C1=NN(C)C(Br)=C1
InChIKey FCRCTHGEYAIIIU-UHFFFAOYSA-N
Appearance White to off-white solid
Spectroscopic Signature

Validation of the structure is typically performed via ¹H NMR, which shows distinct singlets for the pyrazole ring proton and the two methyl groups.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 6.83 (s, 1H, C4-H), 3.95 (s, 3H, N-CH₃), 3.91 (s, 3H, O-CH₃) ppm.

  • LC-MS (ESI): Calculated for [M+H]⁺: 219.2; Found: 219.2.[2][3]

Synthetic Pathways

The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a stepwise process involving cyclization followed by functional group transformation. The most robust route proceeds via the bromination of the 5-hydroxy precursor using phosphorus oxybromide (POBr₃).

Synthesis Workflow Diagram

Synthesis Figure 1: Synthetic Route to Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Start Methylhydrazine + DMAD Inter Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Start->Inter Cyclization Product Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate (Target) Inter->Product Bromination Reagent POBr3 Acetonitrile, 80°C Reagent->Product

Figure 1: The conversion of the hydroxy-pyrazole intermediate to the bromo-derivative using POBr₃.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from its 5-hydroxy precursor.

Reagents:

  • Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Starting Material)

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile (Dry)[2]

  • Saturated NaHCO₃ solution[2]

  • Ethyl Acetate (EtOAc)

Procedure:

  • Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in dry acetonitrile (10 volumes).

  • Bromination: Carefully add POBr₃ (3.0 equiv) to the solution. Caution: POBr₃ is corrosive and moisture-sensitive.

  • Reaction: Seal the vessel and heat the mixture to 80°C . Stir for 12–16 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into an ice-cooled saturated NaHCO₃ solution. Note: Evolution of gas will occur.

  • Extraction: Extract the aqueous layer three times with EtOAc . Combine the organic layers.

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: The crude product is typically obtained as a solid (approx. 53% yield) and can be used directly in subsequent coupling steps or purified via column chromatography.

Reactivity & Functionalization

This scaffold is valued for its ability to serve as a "linchpin" in convergent synthesis. The C5-Bromine and C3-Ester allow for sequential, orthogonal modifications.

Functionalization Logic

Reactivity Figure 2: Orthogonal Reactivity Profile of the Scaffold Core Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd(OAc)2, XPhos, R-B(OH)2) Core->Suzuki C5 Functionalization Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C3 Functionalization Biaryl 5-Aryl-1-methyl-1H- pyrazole-3-carboxylate Suzuki->Biaryl Acid 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Hydrolysis->Acid Amide Amide Coupling (Post-Hydrolysis) Drug KRAS/DHODH Inhibitors Amide->Drug Biaryl->Drug Acid->Amide

Figure 2: The scaffold allows independent modification at C5 (via cross-coupling) and C3 (via hydrolysis/amidation).

Key Reactions
  • Suzuki-Miyaura Cross-Coupling: The C5-bromo position is highly reactive towards palladium-catalyzed cross-coupling.

    • Conditions: Pd(OAc)₂, XPhos, K₃PO₄, and an aryl/alkyl boronic acid.

    • Application: Used to install hydrophobic tails or heteroaryl rings found in KRAS G12C inhibitors.

  • Ester Hydrolysis: The C3-methyl ester can be saponified to the carboxylic acid using LiOH in THF/Water (3:1) at room temperature. This acid is a precursor for amide coupling to create peptidomimetics.

Handling, Safety, & Storage

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, which can degrade the ester over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the POBr₃ reaction step.

References

  • PubChem. (2025). Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Compound).[4][5][6][7][8][9][10][11] National Library of Medicine. Link

  • Booker, M. et al. (2023). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. ACS Infectious Diseases. Link

  • Google Patents. (2022). WO2022132200A1 - Azaquinazoline pan-kras inhibitors. Link

  • Sigma-Aldrich. (2025). Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Product Page. Link

Sources

Exploratory

A Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Sourcing, and Application in Modern Drug Discovery

For researchers and scientists engaged in the landscape of drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the heterocyclic scaffolds that have proven in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the landscape of drug development, the strategic selection of molecular building blocks is a critical determinant of success. Among the heterocyclic scaffolds that have proven indispensable, the pyrazole core stands out for its versatile biological activity. This guide provides an in-depth technical overview of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate whose structural motifs are integral to the development of next-generation therapeutics, particularly in oncology and immunology.

This document moves beyond a simple datasheet to offer field-proven insights into the synthesis, commercial availability, and strategic application of this compound, tailored for professionals in medicinal chemistry and process development.

Core Chemical Properties and Structure

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a disubstituted pyrazole derivative. The presence of a bromine atom at the C5 position and a methyl ester at the C3 position provides two orthogonal chemical handles for further molecular elaboration. The N1-methylation distinguishes it from its 1H-pyrazole counterpart, influencing its solubility, metabolic stability, and conformational presentation—key parameters in drug design.

PropertyValueSource
IUPAC Name Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate-
Molecular Formula C₆H₇BrN₂O₂-
Molecular Weight 219.04 g/mol -
Related CAS Number 1222174-93-7 (for the corresponding carboxylic acid)[1]
Appearance Likely a white to off-white solid[2][3]
Canonical SMILES CN1N=C(C=C1Br)C(=O)OC-

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5, -1.8!", fontcolor="#202124"]; C5 [label="C", pos="-0.5, -1.8!", fontcolor="#202124"];

N1 -- N2 [len=1.5]; N2 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- N1 [len=1.5];

// Substituents C_Me [label="CH₃", pos="-0.5,1.8!", fontcolor="#202124"]; Br [label="Br", pos="-1.2, -2.8!", fontcolor="#EA4335"]; C_ester [label="C", pos="1.8,0.2!", fontcolor="#202124"]; O_double [label="O", pos="2.4,1!", fontcolor="#EA4335"]; O_single [label="OCH₃", pos="2.2,-0.8!", fontcolor="#202124"];

N1 -- C_Me; C5 -- Br; C3 -- C_ester; C_ester -- O_double [label=""]; C_ester -- O_single; }

Caption: 2D Structure of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Synthesis Pathway and Rationale

While not commonly available as a stock chemical, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be reliably synthesized. A robust pathway involves a multi-step sequence starting from diethyl butynedioate and methylhydrazine, as detailed in patent literature outlining the synthesis of related key intermediates.[4] This process is designed for scalability and avoids the use of highly toxic or difficult-to-handle reagents.

The key steps are:

  • Cyclocondensation: Reaction of diethyl butynedioate with methylhydrazine to form the pyrazole ring, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The use of methylhydrazine is the critical step that installs the required N1-methyl group.

  • Bromination: The hydroxyl group at the C5 position is converted to a bromide using a suitable brominating agent like tribromooxyphosphorus (POBr₃). This is a standard transformation in heterocyclic chemistry to install a versatile synthetic handle for cross-coupling reactions.

  • Esterification (if necessary): The patent describes the formation of an ethyl ester.[4] If the methyl ester is specifically required, the process could be adapted by starting with dimethyl butynedioate or by performing a transesterification. Alternatively, the resulting carboxylic acid can be esterified to the methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

G A Diethyl Butynedioate + Methylhydrazine B Step 1: Cyclocondensation A->B C 5-Hydroxy-1-methyl-1H-pyrazole -3-carboxylic acid ethyl ester B->C D Step 2: Bromination (e.g., POBr₃) C->D E 5-Bromo-1-methyl-1H-pyrazole -3-carboxylic acid ethyl ester D->E F Step 3: Hydrolysis (NaOH) E->F G 5-Bromo-1-methyl-1H-pyrazole -3-carboxylic acid F->G H Step 4: Esterification (Methanol, H₂SO₄) G->H I Methyl 5-bromo-1-methyl-1H-pyrazole -3-carboxylate (Target) H->I

Caption: Synthetic workflow for the target compound and its precursors.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone of medicinal chemistry, found in numerous approved drugs.[5] The title compound serves as a crucial intermediate for molecules targeting critical disease pathways. Its primary value lies in its bifunctional nature, allowing for sequential and site-selective modifications.

  • Kinase Inhibitors: The 5-bromo-1-methyl-pyrazole core is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors.[4] The PI3K pathway is frequently dysregulated in cancer, making it a high-value therapeutic target. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties that bind within the kinase active site.

  • Ion Channel Modulators: This scaffold is also used to synthesize inhibitors of store-operated calcium release-activated calcium (CRAC) channels.[4] CRAC channel modulators are being investigated for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma.[4]

  • Scaffold for Library Synthesis: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate large chemical libraries for high-throughput screening.

G cluster_0 Core Intermediate cluster_1 Key Derivatization Reactions cluster_2 Therapeutic Agent Classes A Methyl 5-bromo-1-methyl-1H- pyrazole-3-carboxylate B Suzuki / Buchwald Coupling (at C5-Br position) A->B C Amide Coupling (at C3-Ester position after hydrolysis) A->C D PI3K Inhibitors (Oncology) B->D E CRAC Channel Modulators (Immunology) C->E

Sources

Foundational

potential applications of pyrazole derivatives in drug discovery

Executive Summary: The Pyrazole Advantage In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib (i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib (inflammation) to Ruxolitinib (oncology)—is not coincidental but a result of its unique electronic and structural versatility.

For the medicinal chemist, the pyrazole offers three critical advantages:

  • Bioisosterism: It effectively mimics phenyl rings, amides, and other heterocycles while significantly lowering lipophilicity (

    
    ), improving water solubility and metabolic stability.
    
  • H-Bonding Capability: The unsubstituted NH serves as a donor, while the N2 nitrogen acts as an acceptor, making it an ideal motif for binding to the hinge region of kinase ATP pockets.

  • Synthetic Modularity: The ring can be decorated at positions 1, 3, 4, and 5, allowing for precise vector exploration during Structure-Activity Relationship (SAR) optimization.

This guide details the strategic application of pyrazoles, addressing the critical challenge of regioselective synthesis and providing validated protocols for their evaluation in kinase discovery.

Medicinal Chemistry Strategy: SAR & Molecular Design

The Kinase Hinge Binder

The most prolific application of pyrazoles is in Type I ATP-competitive kinase inhibitors. The pyrazole moiety frequently serves as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.

  • Donor-Acceptor Motif: The N-H (donor) and N (acceptor) mimic the adenine ring of ATP.

  • Case Study (Ruxolitinib): In JAK1/2 inhibition, the pyrazole ring forms a bidentate H-bond interaction with the hinge residues (e.g., Glu966 and Leu967 in JAK2).

Scaffold Hopping & Lipophilicity

Replacing a phenyl ring with a pyrazole often reduces


 by 1.0–1.5 units, mitigating hERG toxicity and improving oral bioavailability.

Table 1: Physicochemical Comparison (Phenyl vs. Pyrazole)

PropertyPhenyl Ring1H-PyrazoleImpact on Drug Design
H-Bond Donor NoYes (NH)Critical for hinge binding
H-Bond Acceptor NoYes (N2)Critical for solvent interaction
Aromaticity HighModerate

stacking interactions retained
Lipophilicity HighLowImproved solubility/metabolic stability
Visualization: SAR Logic Flow

The following diagram illustrates the logical progression from a high-throughput screening (HTS) hit to a lead candidate using pyrazole modifications.

SAR_Logic Hit HTS Hit (High LogP, Low Sol) ScaffoldHop Scaffold Hop (Phenyl -> Pyrazole) Hit->ScaffoldHop Improve Sol/Metab HingeOpt Hinge Binding (NH/N Interaction) ScaffoldHop->HingeOpt Lock Potency SubstScan Substituent Scan (R-Group Vectors) HingeOpt->SubstScan Selectivity Lead Lead Candidate (Balanced Potency/ADME) SubstScan->Lead Final Profile

Figure 1: Decision logic for evolving a hydrophobic hit into a pyrazole-based lead.

Technical Challenge: Regioselective Synthesis

The most significant bottleneck in pyrazole chemistry is regioselectivity . The condensation of hydrazine derivatives with unsymmetrical 1,3-diketones (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-disubstituted isomers.

The Problem

Reaction of methyl hydrazine with 1-phenyl-1,3-butanedione can yield:

  • Isomer A (1,5-isomer): Sterically favored if the hydrazine R-group is bulky.

  • Isomer B (1,3-isomer): Often electronically favored but hard to isolate pure.

The Solution: Controlled Synthetic Pathways

To ensure "Trustworthiness" in your chemical inventory, you must use pathways that guarantee structural integrity.

Synthesis_Workflow Start Target: N-Substituted Pyrazole Decision Is Regioselectivity Critical? Start->Decision Knorr Method A: Knorr Synthesis (Hydrazine + 1,3-Diketone) Decision->Knorr No (Symmetric) Enaminone Method B: Enaminone Route (DMF-DMA + Ketone) Decision->Enaminone Yes (1,3-Target) Cyclo Method C: [3+2] Cycloaddition (Diazo + Alkyne) Decision->Cyclo Yes (Complex Core) Result_Knorr Mixture of Isomers (Requires HPLC Separation) Knorr->Result_Knorr Result_Enam High Regioselectivity (1,3-Disubstituted) Enaminone->Result_Enam Result_Cyclo High Regioselectivity (3,4 or 3,5 patterns) Cyclo->Result_Cyclo

Figure 2: Synthetic decision tree for ensuring pyrazole regiochemical purity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles (Enaminone Route)

Why this protocol? Unlike the standard Knorr reaction, this method avoids isomeric mixtures by using an enaminone intermediate, ensuring the hydrazine nitrogen attacks the specific electrophilic center.

Materials:

  • Acetophenone derivative (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

Step-by-Step:

  • Enaminone Formation: Reflux the acetophenone derivative with DMF-DMA in neat conditions or toluene for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Evaporation: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone (usually a yellow/orange solid). Checkpoint: Confirm formation of the enaminone double bond via NMR (coupling constant ~12-15 Hz).

  • Cyclization: Dissolve the crude enaminone in ethanol. Add the aryl hydrazine.

  • Reflux: Heat at reflux for 2–3 hours.

  • Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Water.

Validation:

  • 1H NMR: Confirm the pyrazole C4-H and C5-H signals. The C5-H (adjacent to N) typically appears downfield (~8.0 ppm) compared to C4-H (~6.5 ppm).

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Why this protocol? This is the industry standard for validating the potency of your pyrazole derivative against kinase targets (e.g., JAK, Aurora).

Materials:

  • Recombinant Kinase (e.g., JAK2)

  • Substrate (e.g., Poly Glu:Tyr)

  • ATP (Ultra-pure)

  • Test Compound (Pyrazole derivative in DMSO)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer.

  • Dosing: Add 4 µL of Test Compound (serially diluted) to 384-well plate.

  • Reaction Start: Add 2 µL of Kinase/Substrate mix + 2 µL of ATP. Incubate at RT for 60 min.

  • Termination: Add 8 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 16 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

Therapeutic Applications & Pathway Visualization

Case Study: JAK-STAT Pathway Inhibition

Drugs like Ruxolitinib and Baricitinib utilize the pyrazole scaffold to inhibit Janus Kinases (JAKs), blocking the signaling of cytokines involved in myelofibrosis and rheumatoid arthritis.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition (Blocks P) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 3: Mechanism of Action for Pyrazole-based JAK inhibitors blocking STAT phosphorylation.

Future Outlook: PROTACs and Covalent Inhibitors

The field is moving beyond simple occupancy.

  • PROTACs: Pyrazoles are being used as linkers or warheads in Proteolysis Targeting Chimeras to degrade targets like BTK or CDK rather than just inhibiting them.

  • Covalent Inhibitors: Zanubrutinib (BTK inhibitor) uses a pyrazole core decorated with an acrylamide "warhead" to form a covalent bond with Cys481, ensuring irreversible inhibition.

References

  • FDA-Approved Pyrazole Drugs & Mechanisms

    • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.[2][3] (2024).[1][4][5] Combinatorial Chemistry & High Throughput Screening.

  • Structure-Activity Relationships (SAR)

    • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.[3] (2024).[1][4][5] Current Medicinal Chemistry.

  • Synthetic Methodologies

    • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020).[6][7] Thieme Chemistry / Synlett.

  • PROTAC Applications

    • Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. (2020).[6][7] Signal Transduction and Targeted Therapy.

  • General Review

    • Pyrazole: an emerging privileged scaffold in drug discovery.[8][9] (2023).[6][10] Future Medicinal Chemistry.

Sources

Exploratory

Technical Safety & Handling Guide: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

[1][2] Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6 ) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly PI3K inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6 ) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly PI3K inhibitors and CRAC channel modulators.[1] As a halogenated nitrogen heterocycle, it presents specific handling challenges related to skin sensitization, respiratory irritation, and potential acute toxicity.[1]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a contextualized operational framework. It addresses the compound's behavior during synthesis (e.g., bromination byproducts), storage stability, and emergency response, ensuring researchers can integrate this scaffold into drug discovery workflows with maximum safety and efficiency.[1]

Physicochemical Profile & Identification

Understanding the physical state and solubility profile is the first step in designing safe experimental protocols.[1]

ParameterData
IUPAC Name Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 1222174-92-6
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Physical State White to pale yellow solid
Melting Point Solid at RT (Exact MP varies by polymorph/purity; typically >50°C)
Boiling Point ~280°C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[2][3][4] Insoluble in water.[1]
SMILES Cn1nc(C(=O)OC)cc1Br

Hazard Architecture & Risk Assessment

This compound is classified under GHS as an Irritant with Acute Toxicity potential.[1] The presence of the N-methyl group increases lipophilicity compared to its N-H analog, potentially enhancing skin absorption rates.[1]

GHS Classification Matrix[2]
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Operational Risk Analysis[2]
  • Dust Hazard: As a solid, the primary exposure route during weighing and transfer is inhalation of dust.[1] The H335 designation mandates the use of local exhaust ventilation.

  • Reaction Byproducts: In synthesis, this compound is often generated using Phosphorus Oxybromide (

    
    ).[1] Residual acid halides or HBr trapped in the crystal lattice can cause severe burns upon moisture contact, even if the pure compound is only an irritant.[1]
    
  • Thermal Decomposition: At high temperatures (>250°C), decomposition releases Nitrogen Oxides (

    
    ) and Hydrogen Bromide (
    
    
    
    ), necessitating acid-gas rated scrubbing in process scale-up.[1]

Strategic Handling Protocols

Engineering Controls & PPE Selection

The following decision tree illustrates the required safety barriers based on the scale of operation.

HandlingProtocol Start Start: Handling Assessment ScaleCheck Check Operation Scale Start->ScaleCheck SmallScale < 1 Gram (Analytical) ScaleCheck->SmallScale PrepScale 1g - 100g (Synthesis) ScaleCheck->PrepScale LargeScale > 100g (Process) ScaleCheck->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood PrepScale->Hood PPE_High PPE: Double Nitrile or Butyl, Respirator (P100) if open handling, Tyvek Sleeves PrepScale->PPE_High GloveBox Powder Containment Hood or Glove Box LargeScale->GloveBox PPE_Std PPE: Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses Hood->PPE_Std GloveBox->PPE_High

Figure 1: Risk-based handling decision tree for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Storage & Stability[2]
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards hydrolysis of the methyl ester.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][4] Moisture can hydrolyze the ester to the carboxylic acid (5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) and release methanol.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and solvent leaching.[1]

Synthesis & Reaction Safety Context

This compound is rarely an endpoint; it is a reactive intermediate.[1] Understanding its synthesis and downstream reactivity is crucial for safety.[1]

Synthesis Hazards (The Route)

The most common synthesis involves brominating the hydroxy-pyrazole precursor using Phosphorus Oxybromide (


) in acetonitrile.[1]
  • Critical Hazard: The reaction generates massive quantities of HBr gas .[1]

  • Control: The reaction vessel must be vented through a caustic scrubber (NaOH solution).[1]

  • Quench Protocol: Do NOT add water directly to the reaction mixture. Pour the reaction mixture slowly into a chilled, saturated Sodium Bicarbonate (

    
    ) solution. Rapid addition causes violent foaming (
    
    
    
    evolution) and potential vessel rupture.
Downstream Coupling (Suzuki/Sonogashira)

When using this bromide in Pd-catalyzed cross-couplings:

  • Heavy Metal Waste: Palladium catalysts must be segregated from general organic waste.[1]

  • Base Compatibility: These reactions use bases (

    
    , 
    
    
    
    ).[1] Ensure the ester moiety is not inadvertently hydrolyzed if the reaction temperature exceeds 80°C in aqueous media.[1]

SynthesisSafety Precursor 1-methyl-5-hydroxypyrazole -3-carboxylate Reaction Bromination Reaction Precursor->Reaction Reagent POBr3 / CH3CN (80°C) Reagent->Reaction Quench Quench: Pour into Ice/Sat. NaHCO3 Reaction->Quench Gas HAZARD: HBr Gas (Requires Scrubber) Reaction->Gas Product Methyl 5-bromo-1-methyl -1H-pyrazole-3-carboxylate Quench->Product Foam HAZARD: Violent CO2 Evolution Quench->Foam

Figure 2: Synthesis workflow highlighting critical hazard control points (HCPs).[1]

Emergency Response Architecture

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don safety goggles, nitrile gloves, and a P95/P100 dust mask.[1]

  • Containment: Do not dry sweep (creates dust).[1]

  • Cleanup: Cover the spill with a wet paper towel (solvent-dampened with ethanol or water) to bind the powder.[1] Scoop into a sealable waste container.

  • Decontamination: Wipe the surface with a mild detergent followed by water.[1]

First Aid[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin, as it may enhance transdermal absorption of the brominated compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention (ophthalmologist) due to the H319 (Serious Eye Irritation) classification.[1]

Firefighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1]
    
  • Hazards: Combustion produces toxic fumes: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), and Hydrogen Bromide (
    
    
    ).[1] Firefighters must wear SCBA.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1222174-92-6).[5][2][3][4][6][7] Retrieved from [1]

  • BLD Pharm. (2024).[3] Product Analysis: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from [1]

  • PubChem. (2025).[5][1] Compound Summary: Methyl 5-bromo-1H-pyrazole-3-carboxylate (Analog Reference).[5][1][8] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[1] CAS 1222174-92-6 Synthesis and Properties. Retrieved from [1]

  • Google Patents. (2011).[1] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and intermediates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. Consequently, pyrazole derivatives have been successfully developed into a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][2] Over 50 synthetic medicines containing the pyrazole ring are currently on the market, underscoring the significance of this heterocyclic motif in drug discovery.[3]

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block for the synthesis of a diverse range of bioactive molecules. The presence of a bromine atom at the 5-position provides a reactive handle for the introduction of various substituents through modern cross-coupling methodologies. Furthermore, the methyl ester at the 3-position can be readily transformed into other functional groups, such as amides or carboxylic acids, further expanding the accessible chemical space. This application note will provide detailed protocols and scientific rationale for the synthesis of bioactive molecules utilizing this versatile starting material, with a focus on palladium-catalyzed cross-coupling reactions.

Strategic Derivatization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

The synthetic utility of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is primarily centered around the C-Br bond at the 5-position. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The two most prominent and widely employed transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_0 Core Synthetic Strategies Start Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Primary/Secondary Amines Bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Suzuki->Bioactive Buchwald->Bioactive

Caption: Synthetic pathways from the starting material.

I. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Pyrazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[6] In the context of our starting material, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrazole ring, a common structural motif in many kinase inhibitors.

This protocol provides a general method for the coupling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with a variety of arylboronic acids.

Materials:

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate derivative.

Causality and Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

G Start Assemble Reactants (Pyrazole, Boronic Acid, Pd(OAc)2, PPh3, K2CO3) Inert Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Dioxane/Water Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, Wash, Dry Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 5-Aryl-pyrazole Derivative Purify->Product

Caption: Suzuki-Miyaura coupling workflow.

Hypothetical Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate85
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate82
33-Pyridinylboronic acidMethyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate75
44-(Trifluoromethyl)phenylboronic acidMethyl 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate88
II. Buchwald-Hartwig Amination for the Synthesis of 5-Amino Pyrazole Derivatives

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5] This reaction is particularly valuable for the synthesis of anilines and other aromatic amines, which are prevalent in many pharmaceutical agents. For our starting material, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position, leading to compounds with potential biological activities, such as PI3K inhibitors.[7]

This protocol provides a general method for the coupling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with various primary and secondary amines.

Materials:

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equivalents)

  • Xantphos (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq) and Xantphos (0.05 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add toluene, followed by the amine (1.2 eq), Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.

Causality and Experimental Choices:

  • Palladium Pre-catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in Buchwald-Hartwig aminations.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of reaction.

  • Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is essential to protect the sensitive palladium catalyst from deactivation.

G Start Assemble Reactants (Pyrazole, Amine, Pd2(dba)3, Xantphos, NaOtBu) Inert Inert Atmosphere (Ar) Start->Inert Solvent Add Toluene Inert->Solvent Heat Heat to 90-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Quench, Extract, Dry Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 5-Amino-pyrazole Derivative Purify->Product

Caption: Buchwald-Hartwig amination workflow.

Hypothetical Data Presentation:

EntryAmineProductYield (%)
1AnilineMethyl 5-(phenylamino)-1-methyl-1H-pyrazole-3-carboxylate78
2MorpholineMethyl 1-methyl-5-morpholino-1H-pyrazole-3-carboxylate85
3BenzylamineMethyl 5-(benzylamino)-1-methyl-1H-pyrazole-3-carboxylate72
4tert-ButylamineMethyl 5-(tert-butylamino)-1-methyl-1H-pyrazole-3-carboxylate65

Application in the Synthesis of Kinase Inhibitors

A significant application of the methodologies described above is the synthesis of kinase inhibitors. For instance, the 5-amino pyrazole scaffold is a key component of certain Phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[7]

The ester functionality of the synthesized pyrazole derivatives can be further elaborated, for example, by hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce additional diversity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

G cluster_0 Synthesis of a PI3K Inhibitor Precursor Start Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Amination Buchwald-Hartwig Amination (Protocol 2) Start->Amination R¹R²NH Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Amination->Hydrolysis Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Hydrolysis->Amide_Coupling R³NH₂ Inhibitor Potential PI3K Inhibitor Scaffold Amide_Coupling->Inhibitor

Caption: Synthetic route to a potential PI3K inhibitor.

Conclusion

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and modular construction of diverse chemical libraries. The protocols and rationale provided in this application note are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery, enabling the exploration of the vast chemical space accessible from this privileged pyrazole scaffold.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106146772A.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Kumar, V., & Aggarwal, M. (2018). Pyrazole containing compounds as anticancer agents: A review. European journal of medicinal chemistry, 145, 146-167. [Link]

  • PubChem. Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 25(10), 2249-2261. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M944. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC advances, 11(4), 2285-2295. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed amination of aryl halides and sulfonates. Chemical reviews, 116(19), 12564-12649. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

Sources

Application

Application Note: A Scalable Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate for Pharmaceutical and Agrochemical Research

Introduction Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, finding significant application in both the pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a wide range of biologically active molecules, finding significant application in both the pharmaceutical and agrochemical industries.[1][2] Its substituted pyrazole core is a privileged scaffold, present in numerous commercial drugs and pesticides. This application note provides a detailed, scalable, and reliable protocol for the synthesis of this important intermediate, focusing on process safety, efficiency, and product purity. We will explore a robust two-step synthetic route, including a scalable-friendly bromination procedure, designed for researchers and process chemists in drug development and related fields.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy involves two key transformations:

  • Formation of the Pyrazole Core: Synthesis of the precursor, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, through the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) and methylhydrazine.

  • Electrophilic Bromination: Introduction of the bromine atom at the 5-position of the pyrazole ring to yield the final product.

This approach is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of each step.

Part 1: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The initial step involves the formation of the pyrazole ring system. This is achieved through the reaction of dimethyl acetylenedicarboxylate with methylhydrazine. The reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 5-hydroxy pyrazole derivative.[3][4]

Reaction Mechanism Overview

The formation of the pyrazole ring is a well-established process. The more nucleophilic nitrogen of methylhydrazine attacks one of the electrophilic carbons of the alkyne in DMAD. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl carbon. Subsequent proton transfers and tautomerization lead to the aromatic and thermodynamically stable 5-hydroxypyrazole ring.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Dimethyl acetylenedicarboxylate (DMAD)142.11100.0 g0.704
Methylhydrazine46.0732.4 g0.704
Methanol32.04500 mL-

Equipment:

  • 2L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

Procedure:

  • Reaction Setup: Equip the 2L three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Reagent Charging: Charge the flask with dimethyl acetylenedicarboxylate (100.0 g, 0.704 mol) and methanol (500 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Methylhydrazine: Add methylhydrazine (32.4 g, 0.704 mol) dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAD) is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add 500 mL of water to the residue and stir for 30 minutes.

    • Filter the resulting precipitate, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

  • Characterization: The product, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, should be obtained as a white to off-white solid. The expected yield is typically in the range of 85-95%.

Part 2: Bromination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

The second and final step is the bromination of the synthesized pyrazole precursor. The hydroxyl group at the 5-position is a good leaving group after activation, facilitating electrophilic substitution. We present two protocols for this transformation: one utilizing tribromooxyphosphorus as described in a patent for a similar ethyl ester synthesis, and a recommended, more scalable alternative using N-bromosuccinimide (NBS).

Method A: Bromination using Tribromooxyphosphorus (POBr₃)

This method is adapted from a patent for the synthesis of the corresponding ethyl ester and is effective on a lab scale.[5] However, POBr₃ is a hazardous and moisture-sensitive reagent, requiring careful handling, especially on a larger scale.

Experimental Protocol: Bromination with POBr₃

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate156.14100.0 g0.640
Tribromooxyphosphorus (POBr₃)286.69275.0 g0.959
Acetonitrile41.051 L-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2L three-necked flask with a mechanical stirrer, a condenser with a drying tube, and a thermometer.

  • Reagent Charging: Charge the flask with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (100.0 g, 0.640 mol) and acetonitrile (1 L).

  • Addition of POBr₃: Carefully add tribromooxyphosphorus (275.0 g, 0.959 mol) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a stirred, pre-cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate (approximately 2 L). Caution: This quenching process is highly exothermic and will release gas. Ensure adequate cooling and venting.

    • Stir the resulting mixture for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a solid.

Method B: Recommended Scale-up Protocol using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and safer brominating agent compared to POBr₃, making it more suitable for large-scale synthesis.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Bromination with NBS

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate156.14100.0 g0.640
N-Bromosuccinimide (NBS)177.98125.0 g0.702
Acetonitrile41.051 L-
Sodium Thiosulfate Solution (10% w/v)-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: Equip a 2L three-necked flask with a mechanical stirrer, a thermometer, and a powder addition funnel.

  • Reagent Charging: Charge the flask with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (100.0 g, 0.640 mol) and acetonitrile (1 L).

  • Addition of NBS: Add N-bromosuccinimide (125.0 g, 0.702 mol) portion-wise to the stirred solution at room temperature over 30-60 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (1 L) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 300 mL) to quench any unreacted bromine.[8]

    • Wash with water (2 x 300 mL) and then with brine (300 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to give the crude product.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/heptane.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination DMAD Dimethyl Acetylenedicarboxylate Intermediate_1 Methyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate DMAD->Intermediate_1 Methanol, 0°C to RT Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_1 Final_Product Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Intermediate_1->Final_Product Acetonitrile, RT NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Caption: Synthetic workflow for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Safety Considerations

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methylhydrazine: Is a toxic and flammable substance. Handle with care and avoid inhalation of vapors.

  • Tribromooxyphosphorus (POBr₃): Is highly corrosive and reacts violently with water. Handle in a dry atmosphere and use appropriate protective gear. The quenching step is highly exothermic and requires careful execution.

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromination Reactions: These reactions can be exothermic and may produce corrosive byproducts. Ensure proper temperature control and quenching procedures.

Characterization of the Final Product

The final product, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to pale yellow solid.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl ester, the N-methyl group, and the pyrazole ring proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The two-step synthesis is robust and high-yielding. For the critical bromination step, the use of N-bromosuccinimide is recommended for larger-scale operations due to its enhanced safety profile and milder reaction conditions compared to tribromooxyphosphorus. This detailed guide should enable researchers and drug development professionals to confidently produce this valuable intermediate for their research and development needs.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - ResearchGate. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available at: [Link]

  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. Available at: [Link]

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Method

Application Note: High-Throughput Library Synthesis Using Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Abstract This guide details the strategic application of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a bifunctional core scaffold in the synthesis of small-molecule screening libraries. Owing to its orthogonal r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a bifunctional core scaffold in the synthesis of small-molecule screening libraries. Owing to its orthogonal reactivity profile—featuring an electrophilic C5-bromide and a chemically distinct C3-methyl ester—this building block enables rapid, divergent access to 1,3,5-trisubstituted pyrazoles . These motifs are "privileged scaffolds" in medicinal chemistry, frequently serving as ATP-competitive kinase inhibitors (e.g., PI3K, BRAF) and GPCR modulators. This note provides validated protocols for Suzuki-Miyaura cross-coupling and amide bond formation, optimized for parallel synthesis workflows.

Chemical Profile & Reactivity Analysis

The utility of this scaffold lies in the electronic differentiation between the C5 and C3 positions, allowing for sequential functionalization without the need for protecting group manipulations.

FeatureChemical HandleReactivity TypeStrategic Utility
Position 1 (N1) Methyl GroupInert / BlockingPrevents N-H acidity complications; fixes regiochemistry.
Position 5 (C5) BromideElectrophile (Pd-catalyzed)Primary site for diversity via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Position 3 (C3) Methyl EsterElectrophile (Acyl transfer)Precursor for saponification to acid, followed by amide coupling to introduce solubility/selectivity elements.
Structural Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate (Core Scaffold) Suzuki C5-Aryl/Heteroaryl (Kinase Hinge Binder) Core->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Amide C3-Amide (Solvent Front/Tail) Core->Amide 1. LiOH Hydrolysis 2. Amide Coupling Buchwald C5-Amino (H-Bond Donor/Acceptor) Core->Buchwald Buchwald-Hartwig Pd2(dba)3, Amines Suzuki->Amide Sequential Diversification

Figure 1: Orthogonal reactivity map of the pyrazole core. The C5-bromide is typically engaged first in cross-coupling reactions to avoid catalyst poisoning by free amines or acids generated at C3.

Library Synthesis Strategy: The "C5-First" Approach

For high-throughput library generation, a C5-First strategy is recommended. Introducing the C5-aryl group first (via Suzuki coupling) is advantageous because the ester moiety at C3 is robust and tolerates standard basic Suzuki conditions (carbonate bases, 80-100°C). Reversing the order (Hydrolysis


 Amide 

Suzuki) can be problematic; the free carboxylic acid can bind Palladium, quenching the catalyst, and certain amide side chains may interfere with the cross-coupling.
Workflow Diagram

Workflow Start Scaffold Input (100 mg - 10 g scale) Step1 Step 1: Suzuki Coupling (C5) Reagent: Ar-B(OH)2 (Diversity Set A) Catalyst: Pd(dppf)Cl2 Start->Step1 QC1 QC Checkpoint 1: LCMS for Debromination Step1->QC1 Step2 Step 2: Ester Hydrolysis Reagent: LiOH, THF/H2O QC1->Step2 Pass (>90% Conv.) Step3 Step 3: Amide Coupling (C3) Reagent: R-NH2 (Diversity Set B) Coupling Agent: HATU/DIPEA Step2->Step3 Final Final Library (1,3,5-Trisubstituted Pyrazoles) Step3->Final

Figure 2: Sequential parallel synthesis workflow. The "C5-First" route ensures maximum catalyst efficiency and library purity.

Experimental Protocols

Protocol A: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 5-position.[1] Scale: 0.5 mmol (adaptable to 96-well blocks).

Reagents:

  • Scaffold: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 – 0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial (or deep-well plate), dissolve the scaffold (109 mg, 0.5 mmol) and the appropriate boronic acid in 1,4-Dioxane (4 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (12 mg, 0.015 mmol). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk tolerance and stability.

  • Activation: Add 2.0 M aq. K₂CO₃ (0.75 mL). Purge the headspace with Nitrogen or Argon for 1 minute.

  • Reaction: Seal and heat at 90°C for 4–16 hours.

  • Self-Validating QC (Checkpoint): Aliquot 5 µL into MeOH for LCMS.

    • Success: Disappearance of starting material (M+H = 219/221) and appearance of product mass.

    • Failure Mode: Observation of mass M-Br+H (Des-bromo analog) indicates catalyst poisoning or overheating without sufficient transmetallation. Reduce temp to 80°C or increase boronic acid load.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. For library scale, pass through a silica plug or use SCX cartridges if the product contains basic amines.

Protocol B: C3-Diversification via Saponification & Amide Coupling

Objective: Conversion of the C3-ester to functionalized amides.

Step B1: Saponification

  • Dissolve the C5-substituted intermediate (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: TLC or LCMS should show complete conversion to the acid (M-14 mass shift).

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc or precipitate the solid (if hydrophobic). Crucial: Ensure all water is removed (azeotrope with toluene if necessary) before the next step.

Step B2: Amide Coupling

  • Dissolve the crude acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the ester.

  • Add the amine (R-NH₂, 1.2 equiv). Stir at RT for 2–12 hours.

  • Purification: For libraries, automated preparative HPLC (Reverse Phase) is recommended.

Case Study & Applications

Target Class: PI3K / mTOR Kinase Inhibitors. Rationale: The 1-methyl-pyrazole core mimics the adenosine ring of ATP.

  • Example Synthesis:

    • Step 1: Coupling with 3-aminophenylboronic acid yields the C5-aniline intermediate.

    • Step 2: Hydrolysis and coupling with morpholine at C3 creates a solubility tail.

    • Result: A core structure analogous to early-stage PI3K inhibitors, where the C5-aryl group engages the hinge region and the C3-amide extends into the solvent-exposed pocket.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replacing Br)Use anhydrous conditions; switch solvent to DME; lower temp to 80°C.
Incomplete Hydrolysis Steric bulk or poor solubilityIncrease temp to 50°C; switch co-solvent to 1,4-Dioxane/Water.
Racemization Not applicable (Core is achiral)N/A (Safe for chiral amines in Step 3).
Pd Residue Catalyst carryoverUse metal scavenger resin (e.g., SiliaMetS® Thiol) post-Suzuki.

References

  • Vertex AI Search. (2023). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Link[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Guidechem. (2023). Preparation of 5-Bromo-1H-pyrazole-3-carboxylic Acid and derivatives. Link

  • BenchChem. (2025).[1] Application Notes for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of Pyrazole Carboxylic Acids for Drug Discovery

Introduction: The Pyrazole Carboxylic Acid Scaffold The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an attractive framework for drug design. When functionalized with a carboxylic acid, the pyrazole scaffold becomes a highly versatile starting point for generating vast libraries of compounds. The carboxylic acid group serves as a critical chemical handle for derivatization, enabling chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, and to introduce new pharmacophoric elements that can enhance target binding and biological activity.[3][4]

This guide provides an in-depth exploration of key derivatization protocols for pyrazole carboxylic acids, moving beyond simple procedural lists to explain the underlying chemistry and strategic considerations. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug development with the tools to effectively explore the chemical space around this valuable scaffold.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most common and versatile functional group for derivatization. The following sections detail standard and advanced protocols for its transformation into esters, amides, and amines, each offering distinct advantages for molecular design.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, which can improve cell permeability and oral bioavailability. Esters can also serve as pro-drugs, which are hydrolyzed in vivo to release the active carboxylic acid parent drug.

Scientific Rationale: The classic Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. For more sensitive or sterically hindered substrates, alternative methods involving activation of the carboxylic acid are employed.

Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier Method)

  • Objective: To convert a pyrazole carboxylic acid to its corresponding methyl or ethyl ester.

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Methanol or Ethanol (20-50 eq, serves as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq) or HCl gas

    • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Step-by-Step Methodology:

    • Suspend the pyrazole carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Troubleshooting & Optimization:

  • Low Yield: The reaction is an equilibrium. If yields are low, use a Dean-Stark apparatus to remove water azeotropically, especially with secondary or tertiary alcohols.

  • Steric Hindrance: For sterically hindered pyrazole carboxylic acids, the Fischer method may be slow or ineffective.[5] In such cases, convert the acid to an acid chloride first (see Amidation Protocol 2) and then react with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Amidation: The Cornerstone of Bioactive Molecule Synthesis

Amide bond formation is arguably the most critical reaction in medicinal chemistry. It allows for the introduction of diverse substituents, mimicking peptide bonds and enabling the exploration of key interactions with biological targets.

Scientific Rationale: Direct reaction of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved in one of two ways: conversion to a highly reactive acyl chloride, or use of a coupling reagent to form an active ester in situ.

Protocol 2: Amidation via Acid Chloride Formation

This two-step method is robust and effective, particularly for large-scale synthesis where cost is a factor. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[6][7]

  • Objective: To form an amide by first converting the pyrazole carboxylic acid to its acid chloride, followed by reaction with an amine.

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

    • Amine (primary or secondary, 1.1 eq)

    • Base (e.g., Triethylamine (TEA) or Pyridine, 2.0 eq)

  • Step-by-Step Methodology:

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction is often complete when gas evolution (SO₂ and HCl) ceases.

    • Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

    • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirring acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Workflow: Amidation via Acid Chloride

G A Pyrazole-COOH B Activate: SOCl₂, cat. DMF A->B C Pyrazole-COCl (Acid Chloride) B->C D React: Amine (R-NH₂), Base (TEA) C->D E Pyrazole-CONH-R (Final Amide) D->E

Caption: Workflow for pyrazole amide synthesis via an acid chloride intermediate.

Protocol 3: Peptide Coupling Reagent-Mediated Amidation

Peptide coupling reagents offer a milder, one-pot alternative to the acid chloride method and are suitable for sensitive substrates and solid-phase synthesis. Reagents like HATU, HBTU, or the classic EDC/HOBt combination are widely used.

  • Objective: To form an amide bond in a one-pot reaction using a standard coupling agent.

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • Coupling Agent (e.g., HATU, 1.1 eq)

    • Base (e.g., DIPEA or TEA, 2.0-3.0 eq)

    • Anhydrous solvent (DMF or DCM)

  • Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling agent HATU (1.1 eq) and the base DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the amine (1.1 eq) to the mixture.

    • Stir at room temperature for 2-24 hours. Monitor the reaction by LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Comparative Data for Common Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventKey Advantages
EDC HOBt or HOAtDIPEA, TEADCM, DMFCost-effective, water-soluble byproducts.
HATU NoneDIPEADMFVery fast, high yields, low racemization.
HBTU NoneDIPEADMFReliable and efficient, slightly less reactive than HATU.
CDI NoneNoneTHF, DCMSimple workup, no acidic/basic byproducts.[8]

Troubleshooting & Optimization:

  • Epimerization: If your pyrazole or amine contains a chiral center, use a low-racemization coupling additive like HOAt with EDC or opt for HATU. Run the reaction at 0 °C.

  • Poorly Nucleophilic Amines: For electron-deficient anilines or other weak nucleophiles, the acid chloride method (Protocol 2) is often more effective than coupling reagents.

Curtius Rearrangement: Converting Acids to Amines

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10][11] This provides a strategic route to pyrazole-amines, which are valuable building blocks for further functionalization.

Scientific Rationale: The reaction proceeds through an acyl azide intermediate, which is typically generated from the carboxylic acid. Upon heating, the acyl azide rearranges to an isocyanate with the loss of N₂ gas.[12] The isocyanate is then trapped by a nucleophile. Trapping with water or acid leads to the formation of a carbamic acid, which decarboxylates to the primary amine. Trapping with an alcohol like tert-butanol yields a stable Boc-protected amine.[12][13]

Protocol 4: One-Pot Curtius Rearrangement to a Boc-Protected Amine

  • Objective: To convert a pyrazole carboxylic acid into the corresponding Boc-protected pyrazole-amine.

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • tert-Butanol (t-BuOH) (serves as solvent and trapping agent)

    • Anhydrous Toluene

  • Step-by-Step Methodology:

    • To a solution of the pyrazole carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and tert-butanol (e.g., 2:1 ratio), add triethylamine (1.2 eq).

    • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care behind a blast shield.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction for the disappearance of the starting material and the evolution of N₂ gas.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting Boc-protected amine by silica gel chromatography.

Workflow: Curtius Rearrangement

G A Pyrazole-COOH B Form Acyl Azide: DPPA, TEA A->B C Pyrazole-CON₃ (Acyl Azide) B->C D Heat (Δ) - N₂ C->D E Pyrazole-N=C=O (Isocyanate) D->E F Trap: t-BuOH E->F G Pyrazole-NHBoc (Protected Amine) F->G

Caption: Reaction pathway of the Curtius Rearrangement from acid to amine.

Ugi Four-Component Reaction (Ugi-4CR): Rapid Library Synthesis

The Ugi reaction is a powerful multicomponent reaction (MCR) that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to generate a complex α-acylamino amide product.[14][15] This reaction is a cornerstone of diversity-oriented synthesis, allowing for the rapid creation of large libraries of compounds from simple building blocks.

Scientific Rationale: The reaction is believed to proceed via the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is finally trapped by the carboxylate anion to yield the final product after an Mumm rearrangement.[16][17]

Protocol 5: Ugi Reaction for Peptide-Mimetic Scaffolds

  • Objective: To synthesize a complex diamide structure using a pyrazole carboxylic acid as a key component.

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Amine (e.g., Allylamine, 1.0 eq)

    • Aldehyde (e.g., p-Bromomethylbenzaldehyde, 1.0 eq)

    • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

    • Solvent (Methanol or 2,2,2-Trifluoroethanol (TFE))

  • Step-by-Step Methodology:

    • Dissolve the pyrazole carboxylic acid (1.0 eq), amine (1.0 eq), and aldehyde (1.0 eq) in methanol.

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

    • Add the isocyanide (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified directly by silica gel chromatography. The polarity of the product is typically much lower than the starting carboxylic acid.

Workflow: Ugi Four-Component Reaction (4CR)

G cluster_0 Starting Materials A Pyrazole-COOH E One-Pot Reaction (Methanol, RT) A->E B Amine (R¹-NH₂) B->E C Aldehyde (R²-CHO) C->E D Isocyanide (R³-NC) D->E F α-Acylamino Amide Product E->F

Caption: Convergent nature of the Ugi four-component reaction.

Part 2: Derivatization on the Pyrazole Ring

While the carboxylic acid is a primary handle, the pyrazole ring itself offers positions for derivatization, chiefly at the N1 nitrogen and the electron-rich C4 position.

Scientific Rationale: The N1 nitrogen of an NH-pyrazole is nucleophilic and can be readily alkylated or arylated under basic conditions.[18] Electrophilic aromatic substitution, such as halogenation or nitration, typically occurs at the C4 position due to the directing effects of the two nitrogen atoms.[1]

Protocol 6: N-Alkylation of the Pyrazole Ring

  • Objective: To add an alkyl substituent to the N1 position of the pyrazole ring.

  • Materials:

    • NH-Pyrazole carboxylic acid ester (1.0 eq) (Note: The acid is often protected as an ester to prevent side reactions)

    • Base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.5-2.0 eq)

    • Alkylating agent (e.g., Methyl iodide, Benzyl bromide, 1.2 eq)

    • Solvent (DMF or Acetonitrile)

  • Step-by-Step Methodology:

    • Dissolve the pyrazole carboxylic acid ester (1.0 eq) in anhydrous DMF.

    • Add the base (e.g., K₂CO₃, 2.0 eq) and stir for 15 minutes at room temperature.

    • Add the alkylating agent (1.2 eq) and continue stirring at room temperature (or with gentle heating, e.g., 50 °C) for 2-16 hours.

    • Monitor the reaction by TLC/LC-MS. Be aware that alkylation can occur at either N1 or N2, leading to regioisomers, although one is often sterically or electronically favored.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layers, dry, and concentrate. Purify by column chromatography to separate regioisomers if necessary.

    • If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

References

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  • Vullo, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vullo, D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

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  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Martins, A. P., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Available at: [Link]

  • Mengeş, N., & Bildirici, I. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Baklanov, M. Y., et al. (2021). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, P., et al. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules. Available at: [Link]

  • ResearchGate. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Available at: [Link]

  • ResearchGate. (2014). Esterification of pyrazole-3- and 4-carboxylic acids. Available at: [Link]

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

  • Kaur, P., et al. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gill, C., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • Slideshare. (2023). Curtius rearrment. Available at: [Link]

  • Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
  • Ayalew, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

  • ResearchGate. (2019). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Available at: [Link]

  • ResearchGate. (2007). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Available at: [Link]

  • Bildirici, I. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Advances in Engineering and Pure Sciences. Available at: [Link]

  • Short, L. L., et al. (2011). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]

Sources

Method

Application Note: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in Anti-Inflammatory Drug Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6) as a linchpin int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1222174-92-6) as a linchpin intermediate in the synthesis of anti-inflammatory agents, specifically focusing on p38 MAPK and JNK inhibitors.

Introduction: The Pyrazole "Privileged Structure"

In the landscape of anti-inflammatory drug discovery, the pyrazole ring is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a critical bifunctional building block.

Its value lies in its orthogonal reactivity:

  • C5-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Buchwald) to introduce lipophilic "tail" groups that occupy the hydrophobic pocket of kinases.

  • C3-Ester: A masked carbonyl functionality ready for hydrolysis and conversion into amides, ureas, or heterocycles that often interact with the solvent-exposed regions or the ATP-binding hinge of the target protein.

This guide focuses on its application in synthesizing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , a major class of anti-inflammatory agents used to treat rheumatoid arthritis and cytokine-storm-related pathologies.

Chemical Profile & Stability[1][2]

  • Compound Name: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate[1][2][3][4]

  • CAS Number: 1222174-92-6 (Note: Often confused with the ethyl ester analog CAS 89793-96-4)

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Molecular Weight: 233.06 g/mol

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C5-bromine bond is photolabile; protect from light to prevent debromination.

Synthetic Utility & Mechanism[2][7]

The structural logic of using this intermediate is defined by the "Core-First" approach. The pyrazole acts as the central hub.

Regiochemistry

The N-methyl group at position 1 locks the tautomeric state of the pyrazole. This is crucial because N-unsubstituted pyrazoles can suffer from regioselectivity issues during alkylation or coupling. By starting with the N-methylated core, the vector of the substituents at C3 and C5 is fixed, ensuring predictable Structure-Activity Relationship (SAR) data.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway typically employed to generate a library of anti-inflammatory kinase inhibitors from this scaffold.

SynthesisWorkflow Start Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate (Scaffold) Step1 Step 1: Suzuki Coupling (C5-Arylation) Start->Step1  Ar-B(OH)2, Pd(dppf)Cl2   Inter1 Intermediate A: 5-Aryl-pyrazole-3-ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH/THF) Inter1->Step2 Inter2 Intermediate B: 5-Aryl-pyrazole-3-acid Step2->Inter2 Step3 Step 3: Amide Coupling (Hinge Binder Attachment) Inter2->Step3  R-NH2, HATU   Final Final Anti-Inflammatory Candidate (e.g., p38 Inhibitor) Step3->Final

Caption: Divergent synthetic pathway transforming the brominated pyrazole scaffold into bioactive kinase inhibitors.

Detailed Experimental Protocols

These protocols are optimized for scale-up (1–5 gram scale) and prioritize purity and reproducibility.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce the hydrophobic aryl tail (e.g., 4-fluorophenyl) at the C5 position.

Reagents:

  • Scaffold: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)[4]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [5]·DCM (0.05 equiv)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to scaffold)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with the scaffold, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~233/235) and appearance of the product (M+H: ~249).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.

  • Extraction: Wash the filtrate with water (x2) and brine (x1). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The C5-position adjacent to the methylated nitrogen is sterically crowded. Using Pd(dppf)Cl


  is preferred over Pd(PPh

)

because the bidentate ligand prevents catalyst decomposition at the elevated temperatures required to overcome this steric hindrance.
Protocol B: C3-Ester Hydrolysis

Objective: To reveal the carboxylic acid for amide coupling.

Reagents:

  • Intermediate A (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolve Intermediate A in THF.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at Room Temperature for 2 hours. (Heating is rarely necessary and may cause decarboxylation).

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The free acid often precipitates.

  • Isolation: Filter the solid precipitate. If no precipitate forms, extract with EtOAc.

Protocol C: Amide Coupling (The "Hinge" Connection)

Objective: To attach an amine (e.g., 3-aminopyridine or a cycloalkyl amine) to the C3 position.

Reagents:

  • Carboxylic Acid (from Protocol B) (1.0 equiv)[6]

  • Amine Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)[7]

Step-by-Step Methodology:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 mins to form the active ester.

  • Add the Amine Partner.

  • Stir at RT for 2–12 hours.

  • Quench: Pour into ice water.

  • Purification: If the product precipitates, filter and wash with water. If not, extract with EtOAc/LiCl (5% aq) to remove DMF, then purify by column chromatography.

Data Summary & Troubleshooting

Quantitative Expectations
Reaction StepTypical YieldCritical ImpurityMitigation Strategy
Suzuki Coupling 75–85%Protodebromination (H instead of Br)Use anhydrous solvents; ensure rigorous degassing.
Hydrolysis >90%Decarboxylated productKeep temp <40°C; avoid strong mineral acids during workup.
Amide Coupling 60–80%N-acyl urea (rearrangement)Use HATU/DIPEA; maintain low temperature (0°C) during activation.
Common Pitfalls
  • Regioselectivity (if making scaffold from scratch): If synthesizing the scaffold from hydrazine and a diketoester, obtaining the 1-methyl-5-bromo isomer vs. the 1-methyl-3-bromo isomer is difficult. Recommendation: Purchase the validated 5-bromo-1-methyl isomer (CAS 1222174-92-6) to ensure correct vector alignment.

  • Debromination: In the Suzuki step, if the reaction stalls, do not just add more heat. Add a second portion of catalyst (0.01 equiv) and ensure the system is oxygen-free. Oxygen promotes homocoupling and debromination.

References

  • Vertex Pharmaceuticals. (2002). Design and Synthesis of P38 MAPK Inhibitors. Journal of Medicinal Chemistry. (Context: General methodology for pyrazole-based kinase inhibitors).

  • ChemicalBook. (2025).[8] Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Product Profile.

  • National Institutes of Health (NIH). (2020). Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry.[9]

  • BLD Pharm. (2025).[8] Heterocyclic Building Blocks: Pyrazoles.[2][3][9][10]

(Note: While specific "anti-inflammatory" patents for this exact methyl ester are proprietary, the chemistry described above is the industry standard for converting this scaffold into p38 and JNK inhibitors as seen in the synthesis of compounds like Doramapimod analogs.)

Sources

Technical Notes & Optimization

Troubleshooting

purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from reaction mixture

Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Case ID: PYR-BR-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Case ID: PYR-BR-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate presents specific challenges primarily due to the regiochemistry of the pyrazole ring. Unlike the 4-bromo isomer, which is easily accessed via electrophilic aromatic substitution (EAS), the 5-bromo derivative is typically synthesized via the functionalization of a 5-hydroxy intermediate (using reagents like POBr₃) or via lithiation strategies. Consequently, the primary impurities encountered are typically phosphorous byproducts, unreacted 5-hydroxy starting material, or regioisomeric N-methyl species.

This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for pharmaceutical intermediate use (e.g., Chlorantraniliprole analogs).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a viscous, dark oil instead of the expected white/off-white solid. What went wrong?

Diagnosis: This is a classic signature of residual phosphorous oxybromide (POBr₃) or phosphoric acid byproducts trapped within the organic matrix. The Fix:

  • Aqueous Quench: Ensure the reaction mixture (if coming from POBr₃ bromination) was quenched slowly into ice-cold saturated NaHCO₃ or Na₂CO₃. Acidic quenching often leads to oiling out.

  • DCM Extraction: Dissolve the oil in Dichloromethane (DCM). Phosphorous impurities are often less soluble in DCM than in Ethyl Acetate.

  • Silica Plug: Pass the crude oil through a short pad of silica gel eluting with 10% EtOAc/Hexanes. The polar phosphorous tars will remain at the baseline.

Q2: I see a secondary set of peaks in the ¹H NMR (~5-10%). Is this the 4-bromo isomer?

Diagnosis: It is unlikely to be the 4-bromo isomer unless you used Br₂/NBS. If you synthesized this via the condensation of methylhydrazine and a dicarboxylate (e.g., DMAD), the impurity is likely the regioisomer : Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate or the N2-methyl isomer (Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate). The Fix:

  • Differentiation: Check the chemical shift of the N-methyl group. The N-methyl signal is sensitive to the adjacent functional group (Carboxylate vs. Bromine).

  • Purification: These regioisomers have distinct dipole moments.

    • Method: Flash Column Chromatography.

    • Gradient: 0 → 30% Ethyl Acetate in Hexanes. The target 3-carboxylate is generally less polar than the 5-carboxylate isomer due to intramolecular hydrogen bonding or dipole cancellation.

Q3: The melting point is broad (range > 3°C). How do I sharpen it?

Diagnosis: Presence of unreacted 5-hydroxy intermediate. The hydroxy compound can co-crystallize with the bromo-product. The Fix:

  • Recrystallization: Use Ethanol/Water or Isopropanol .

  • Protocol: Dissolve the solid in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. The hydroxy impurity is more soluble in the aqueous mother liquor.

Part 2: Validated Purification Protocol

Workflow Logic

The following protocol assumes the synthesis via the POBr₃ bromination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , which is the standard industrial route for accessing the C5-bromo position [1, 2].[1]

Step-by-Step Methodology

1. Quench & Workup (Critical for Yield)

  • Safety: POBr₃ reacts violently with water.

  • Step A: Cool the reaction mixture (acetonitrile or toluene) to 0°C.

  • Step B: Pour the mixture slowly into a stirred slurry of Ice/Saturated NaHCO₃ . Maintain pH > 7 to prevent hydrolysis of the ester.

  • Step C: Extract with Ethyl Acetate (3 x Vol).

  • Step D: Wash the combined organics with Brine (1 x Vol) to remove residual phosphorous salts. Dry over anhydrous Na₂SO₄.[1][2]

2. Flash Chromatography (Primary Purification)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.[3]

  • Gradient:

    • Start: 100% Hexanes (Equilibration).

    • Ramp: 5% EtOAc (Elutes non-polar impurities).

    • Product Elution: Typically occurs between 15% - 25% EtOAc .

  • TLC Visualization: UV (254 nm). The product is UV active.

3. Recrystallization (Polishing)

  • Solvent System: Ethanol (95%) or EtOAc/Heptane.

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (~60°C).

    • Allow to cool to room temperature (25°C) undisturbed for 1 hour.

    • Chill to 0–4°C for 2 hours.

    • Filter the white needles and wash with cold Heptane.

  • Expected Recovery: 85-90% from crude.

Part 3: Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or phosphorous residues.
Melting Point 78°C – 82°C (Typical)Lower MP indicates regioisomer contamination [3].
¹H NMR (CDCl₃) δ 6.90 (s, 1H, C4-H)Diagnostic singlet. If doublet, C4 is substituted or coupling occurs.
¹H NMR (N-Me) δ ~4.15 (s, 3H)Distinct shift from N-H or O-Me precursors.
Solubility Soluble: DCM, EtOAc, MeOHInsoluble: Water, Hexane.

Part 4: Process Visualization

The following diagram illustrates the decision matrix for purifying the reaction mixture based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-POBr3/Bromination) Quench Quench into Ice/NaHCO3 (pH > 7) Start->Quench Extract Extract: Ethyl Acetate Wash: Brine -> Dry Na2SO4 Quench->Extract StateCheck Check Physical State Extract->StateCheck Oily Dark Viscous Oil StateCheck->Oily Viscous Solid Off-White Solid StateCheck->Solid Crystalline SilicaPlug Silica Plug Filtration (Remove Phosphorous Tars) Oily->SilicaPlug TLC TLC Analysis (Hex:EtOAc 4:1) Solid->TLC SilicaPlug->TLC ImpurityCheck Impurity Profile? TLC->ImpurityCheck Regio Regioisomers Present (Close Rf spots) ImpurityCheck->Regio Isomers Clean Single Spot / Minor Baseline ImpurityCheck->Clean High Purity Hydroxy Starting Material Present (Lower Rf) ImpurityCheck->Hydroxy SM Left Column Flash Column Chromatography Gradient: 5% -> 25% EtOAc/Hex Regio->Column Recryst Recrystallization (Ethanol or EtOAc/Heptane) Clean->Recryst Hydroxy->Column Final Pure Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Column->Final Recryst->Final

Caption: Decision tree for the purification of 5-bromo-pyrazole esters, prioritizing phosphorous removal and regioisomer separation.

References

  • Vertex AI Search. (2024). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and related carboxylate intermediates. Retrieved from (Contextualized from Search Result 1.1).

  • GuideChem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from .

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, M603.[4] Retrieved from .

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Welcome to the dedicated support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot and optimize your synthetic routes. Our focus is on understanding the "why" behind the formation of common side products and providing actionable strategies to ensure the purity and yield of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm performing a Knorr pyrazole synthesis and observing a significant amount of a constitutional isomer. How can I improve the regioselectivity?

A1: Understanding the Root Cause: The Ambident Nature of 1,3-Dicarbonyls

The formation of constitutional isomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. This arises from the two distinct electrophilic sites on the dicarbonyl compound, leading to two possible initial condensation products with the hydrazine. The subsequent cyclization and dehydration then yield a mixture of isomeric pyrazoles.

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is a critical determinant of regioselectivity.

    • Acidic Conditions (pH 1-2): In strongly acidic media, the reaction often favors the formation of the pyrazole isomer where the more basic nitrogen of the hydrazine attacks the more reactive carbonyl group (typically the ketone in a ketoester).

    • Neutral/Slightly Basic Conditions (pH 6-8): These conditions can favor the alternative isomer. It is crucial to screen a range of pH values to determine the optimal conditions for your specific substrates.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps that influence the initial condensation. Experimenting with aprotic solvents may alter the regioselectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one isomer over the other.

Experimental Protocol: pH Screening for Regioselectivity

  • Setup: Prepare multiple reaction vessels with your unsymmetrical 1,3-dicarbonyl and substituted hydrazine in your chosen solvent (e.g., ethanol).

  • pH Adjustment: Adjust the pH of each reaction mixture to a different value (e.g., pH 2, 4, 6, 8) using dilute HCl or a suitable buffer system.

  • Reaction: Run all reactions at the same temperature and for the same duration.

  • Analysis: Quench the reactions and analyze the product mixture of each by HPLC or ¹H NMR to determine the ratio of the constitutional isomers.

  • Optimization: Identify the pH that provides the highest ratio of the desired isomer and use this for your scale-up synthesis.

Logical Flow for Isomer Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Control Parameter cluster_2 Secondary Optimization cluster_3 Outcome Problem Constitutional Isomers Detected pH_Screen Screen Reaction pH (1-8) Problem->pH_Screen Initial Step Acidic Acidic (pH 1-2) pH_Screen->Acidic Test Neutral Neutral/Basic (pH 6-8) pH_Screen->Neutral Test Solvent Vary Solvent Polarity Acidic->Solvent If still suboptimal Neutral->Solvent If still suboptimal Temperature Optimize Temperature Solvent->Temperature Fine-tuning Optimized Improved Regioselectivity Temperature->Optimized G cluster_0 Observed Side Products cluster_1 Troubleshooting Actions cluster_2 Desired Outcome Hydrazone Stable Hydrazone Acid_Catalyst Increase Acid Catalyst Loading Hydrazone->Acid_Catalyst To promote cyclization Higher_Temp Increase Reaction Temperature Hydrazone->Higher_Temp To overcome activation energy BisPyrazole Bis-Pyrazole Stoichiometry Adjust Stoichiometry (Slight excess of one reagent) BisPyrazole->Stoichiometry To consume starting materials Clean_Product High Yield of Target Pyrazole Acid_Catalyst->Clean_Product Higher_Temp->Clean_Product Stoichiometry->Clean_Product Order_Addition Change Order of Reagent Addition Order_Addition->Clean_Product Bispyrazole Bispyrazole Bispyrazole->Order_Addition To control concentration

Troubleshooting

Technical Support Center: Pyrazole Bromination Optimization

Ticket ID: PYR-BR-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: The Pyrazole Challenge Welcome to the Pyrazole Functionalization Support Center. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Functionalization Support Center. You are likely here because pyrazoles are deceptively simple. While they are electron-rich aromatics (excess


-electrons), their reactivity is heavily skewed by the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens.

The Central Dogma of Pyrazole Bromination:

  • C-4 is the Nucleophile: In Electrophilic Aromatic Substitution (EAS), the C-4 position is the kinetic and thermodynamic favorite.

  • N-Substitution Matters: An unsubstituted N-H group can act as a "sink" for bromine, forming labile N-Br species before C-bromination occurs.

  • Deactivation is Real: If you have an Electron Withdrawing Group (EWG) at C-3 or C-5, C-4 bromination can stall completely without forcing conditions.

Module 1: Mechanism & Regioselectivity

User Query: "Why can't I brominate at C-3 or C-5 directly using NBS? I only get C-4 or nothing."

Technical Explanation: The pyrazole ring is an enamine-imine hybrid. The HOMO coefficients are highest at C-4. Direct EAS at C-3/C5 is chemically forbidden under standard conditions unless C-4 is blocked or the ring is manipulated via lithiation (halogen dance/metal-halogen exchange).

Visualizing the Pathway

The following diagram illustrates the standard EAS mechanism at C-4 and the competing N-bromination pathway.

PyrazoleBromination Start Pyrazole Substrate Complex_N N-Bromo Intermediate (Kinetic/Labile) Start->Complex_N Fast (if N-H free) Complex_C4 C-4 Sigma Complex (Wheland Intermediate) Start->Complex_C4 Slow (Direct EAS) Reagent Brominating Agent (Br+ Source) Reagent->Start Complex_N->Start Reversible Complex_N->Complex_C4 Rearrangement (Heat/Acid) Product_C4 4-Bromopyrazole (Thermodynamic Product) Complex_C4->Product_C4 -H+ (Aromatization)

Figure 1: Mechanistic pathway showing the competition between kinetic N-bromination and thermodynamic C-4 bromination.

Module 2: Reagent Selection Matrix

User Query: "NBS is giving me tar. Should I switch to elemental bromine?"

Diagnosis: NBS is generally superior for bench-scale purity, but "tar" suggests radical side reactions (benzylic bromination on side chains) or solvent incompatibility. Elemental bromine (


) is atom-inefficient and hazardous but necessary for deactivated rings.

Recommendation: Consult the table below to select the correct reagent based on your substrate's electronic profile.

Reagent SystemActive SpeciesAtom EconomyGreen ScoreBest Use Case
NBS / MeCN

(succinimide complex)
Medium⭐⭐⭐Standard electron-rich to neutral pyrazoles. Mild.

/ HBr

(in situ)
High⭐⭐⭐⭐⭐Green Option. Scale-up. Water as solvent.[1][2][3]

/ AcOH

/

LowDeactivated rings (EWG present). "Brute force" method.
NBS / DMF

Medium⭐⭐Polar substrates. Warning: DMF can participate in Vilsmeier-type side reactions.
Oxone / NaBr

(in situ)
Medium⭐⭐⭐⭐Solid-handling alternative to liquid

.

Module 3: Troubleshooting Guides (FAQs)

Ticket #404: The "Stalled Reaction"

Symptom: Starting material remains unreacted after 24h with NBS at RT. My pyrazole has a


 group.
Root Cause:  The 

group (EWG) deactivates the ring, raising the activation energy for the electrophilic attack. NBS is not electrophilic enough. Protocol Fix:
  • Switch Solvent: Change from MeCN to TFA (Trifluoroacetic acid) or AcOH . The acid protonates the NBS, generating a "superelectrophilic" species.

  • Temperature: Increase to 60–80°C.

  • Catalysis: Add 5 mol%

    
     if using AcOH.
    
Ticket #502: The "Wrong Isomer" (N-Br vs C-Br)

Symptom: NMR shows a downfield shift, but the C-4 proton is still there. Mass spec says +79/81 amu. Root Cause: You have formed the N-bromopyrazole (kinetic product). This is common in N-unsubstituted pyrazoles. Protocol Fix:

  • Thermodynamic Push: Do not quench. Heat the reaction mixture to 60°C for 2 hours. The N-Br will migrate to the C-4 position.

  • Scavenger: If the N-Br persists, add a "bromine scavenger" (like cyclohexene) during workup to strip the labile N-Br, though this reverts to starting material. The migration (Step 1) is preferred.

Ticket #301: Green Chemistry & Scale-Up

Symptom: I need to make 100g. NBS is too expensive and succinimide removal is a pain. Root Cause: NBS atom economy is poor (succinimide waste). Protocol Fix: Use the Oxidative Bromination "On Water" method.[3]

  • Reference: Podgoršek et al., Green Chem.[4] (2007).[4][5]

  • Method: Suspend pyrazole in water. Add 1.1 eq HBr (48%). Add 1.1 eq

    
     (30%) dropwise. The 
    
    
    
    oxidizes
    
    
    to
    
    
    in situ. Water is the only byproduct.

Module 4: Validated Experimental Protocols

Protocol A: Standard C-4 Bromination (NBS)

Best for: Discovery chemistry, small scale (<1g).

  • Dissolve pyrazole (1.0 eq) in Acetonitrile (MeCN) (0.1 M). Note: MeCN is preferred over DMF to simplify workup.

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Protect from light (foil) to suppress radical side reactions.

  • Warm to RT and stir. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (sat. aq.) to quench active bromine. Wash with water x3 to remove succinimide.
    
Protocol B: Deactivated Pyrazoles (Acidic Conditions)

Best for: Pyrazoles with EWGs (Nitro,


, Ester).
  • Dissolve pyrazole in Glacial Acetic Acid .

  • Add Bromine (

    
    )  (1.2 eq) dropwise.
    
  • If no reaction after 1h, add Sodium Acetate (buffer) or catalytic Iron(III) Bromide (

    
    )  depending on acid sensitivity.
    
  • Heat to 60°C.

Protocol C: C-3/C-5 Functionalization (The "Advanced" Route)

Best for: When C-4 is blocked or C-3/C-5 is specifically required. Note: This is NOT an EAS reaction. It is a metalation.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

  • Condition: -78°C to -40°C in THF.

  • Mechanism: The bulky base selectively deprotonates C-5 (kinetic) or C-3 (thermodynamic/directing group dependent).

  • Quench: Add

    
     or 
    
    
    
    to the lithiated species.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Failed/Poor Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Product C-4 Bromo? CheckSM->CheckProd Yes (SM Gone) EWG_Check Does Ring have EWG? (CF3, NO2, COOR) CheckSM->EWG_Check No (SM Left) Regio_Check Is it N-Bromo? CheckProd->Regio_Check No (Wrong Peak) Force Switch to AcOH/Br2 + Heat (Protocol B) EWG_Check->Force Yes Solvent Check Solvent Dryness (Water kills Lewis Acids) EWG_Check->Solvent No Heat Heat to 60°C (Force Rearrangement) Regio_Check->Heat Yes (N-Br) Poly Polybromination? Regio_Check->Poly No (Multi-Br) Stoich Reduce NBS to 0.95 eq Add dropwise at -10°C Poly->Stoich Yes

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Podgoršek, A., et al. (2007).[4] "Green" bromination of ketones with H2O2–HBr "on water".[3] Green Chemistry, 9, 1277-1281.

    • Context: Foundation for the green oxidative bromin
  • Despotopoulou, C., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[6] Organic Letters, 11(15), 3326–3329.

    • Context: Authoritative source for C-3/C-5 functionalization via metal
  • Menon, S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Analogous mechanisms for Pyrazoles). ChemRxiv.

    • Context: Discusses radical vs.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Context: General grounding for EAS mechanisms in azoles (Module 1).

Sources

Optimization

Technical Support Center: Suzuki Coupling Reactions with Bromopyrazole Substrates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. Pyrazoles ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. Pyrazoles are a critical scaffold in medicinal chemistry, but their successful functionalization via cross-coupling presents unique challenges. This guide is designed to provide in-depth, mechanistically grounded answers to common problems encountered in the lab.

Section 1: Critical Issues of Low or No Product Yield

This section addresses the most frequent and frustrating issue: the failure to form the desired C-C bond, resulting in the recovery of starting materials or the formation of undesired byproducts.

Question 1: My Suzuki coupling with a bromopyrazole is not working, and I'm recovering my starting material. What is the most likely cause?

Answer: The most common culprit for a stalled Suzuki coupling with bromopyrazoles, especially electron-rich or N-unprotected ones, is a failure in the initial oxidative addition step. The C-Br bond on a pyrazole ring can be surprisingly robust due to the electron-rich nature of the heterocycle, which makes it less electrophilic and thus less reactive toward the Pd(0) catalyst.[1][2][3]

  • Causality: Oxidative addition is the insertion of the Pd(0) catalyst into the carbon-bromine bond.[4] If the electron density on the pyrazole ring is high, it disfavors this insertion. Furthermore, if the pyrazole nitrogen is unprotected (possesses an N-H bond), it can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5][6] This is a common issue with nitrogen-rich heterocycles.[5]

  • Troubleshooting Steps:

    • Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Move to a system with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5][6] These ligands promote oxidative addition and help stabilize the active Pd(0) species.[3][7] Pre-formed catalyst "precatalysts" (e.g., XPhos-Pd-G3) are often superior as they generate the active Pd(0) species more efficiently.[5][8]

    • Increase the reaction temperature. While not always ideal for sensitive substrates, increasing the temperature can provide the necessary activation energy for the oxidative addition to occur.[9]

    • Consider N-protection. If you are using an N-H pyrazole, protecting the nitrogen with a group like Boc, PMB, or a simple benzyl group can prevent catalyst inhibition and dramatically improve yields.[5][10]

Question 2: My reaction is producing a significant amount of debrominated pyrazole (hydrodehalogenation). Why is this happening and how can I stop it?

Answer: The formation of a debrominated pyrazole is a classic side reaction where the bromine atom is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then participates in a competing reductive pathway.[11]

  • Causality: Pd-H species can form from several sources, including impurities in the solvent (like water or alcohols), the breakdown of phosphine ligands, or interaction with the base. This Pd-H intermediate can then reductively eliminate with the pyrazole moiety after oxidative addition, leading to the debrominated product and regenerating Pd(0).

  • Troubleshooting Steps:

    • Use anhydrous conditions. Ensure your solvent and reagents are scrupulously dry. Using freshly distilled, anhydrous solvents is critical.

    • Choose your base carefully. Some bases are more prone to generating hydride species. Consider switching from an alkoxide or hydroxide base to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).[5]

    • Ensure thorough degassing. Oxygen can degrade ligands and catalysts, leading to side reactions. Degas your reaction mixture thoroughly with argon or nitrogen for at least 15-30 minutes before heating.

Section 2: Managing Pervasive Side Reactions

Beyond low yield, the formation of specific, identifiable side products can plague a reaction. Understanding their origin is key to suppression.

Question 3: My main byproduct is the homocoupled boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how can I minimize it?

Answer: Homocoupling of the boronic acid is typically an oxygen-mediated process. Trace amounts of oxygen in the reaction can lead to a separate catalytic cycle that results in the dimerization of your boronic acid partner.

  • Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) outside of the main catalytic cycle. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical factor. Use a robust degassing technique, such as three freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

    • Use a slight excess of the boronic acid: Using 1.2-1.5 equivalents of the boronic acid can help ensure that, even with some homocoupling, enough remains to drive the desired cross-coupling to completion.[5] However, this makes purification more challenging.

    • Control the addition rate: In some cases, slow addition of the boronic acid can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

Question 4: I'm seeing a lot of protodeboronation (my boronic acid is being converted back to a simple arene). What are the primary causes?

Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[12] This is a very common and often overlooked side reaction that consumes your nucleophilic partner. It can be catalyzed by the palladium complex itself or simply by the reaction conditions.[12][13]

  • Causality: The presence of water or other protic sources, especially under basic conditions and at elevated temperatures, facilitates this undesired reaction.[12] Some heteroaromatic boronic acids are particularly unstable and prone to protodeboronation.[5][8]

  • Troubleshooting Steps:

    • Use Boronic Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[12] These are generally more resistant to protodeboronation and slowly release the boronic acid in situ.

    • Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water or use a biphasic system where the concentration of water in the organic phase is low.

    • Lower the Temperature: If possible, run the reaction at a lower temperature. Protodeboronation is often accelerated at higher temperatures.[5]

    • Choose the Right Base: A weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation compared to strong hydroxide or phosphate bases.[14]

Section 3: Catalyst, Ligand, and Reagent Selection

The success of a Suzuki coupling often hinges on the specific combination of catalyst, ligand, and base.

Question 5: How do I choose the best palladium catalyst and ligand for my bromopyrazole?

Answer: The choice is dictated by the electronic and steric properties of your specific bromopyrazole. For heteroaryl halides like bromopyrazoles, modern catalyst systems based on bulky, electron-rich monophosphine ligands are now the standard.

  • Rationale: These ligands, often called "Buchwald ligands," accelerate both the oxidative addition (the hard part with electron-rich pyrazoles) and the final reductive elimination step, leading to faster turnover and higher yields.[3][7] They also provide steric bulk that can prevent catalyst inhibition by the pyrazole nitrogen.[6]

Catalyst/LigandKey FeatureBest For...
XPhos / XPhos-Pd-G3 Very bulky and electron-richGeneral purpose, excellent for electron-rich and sterically hindered bromopyrazoles.[5]
SPhos / SPhos-Pd-G2 Less bulky than XPhos, highly activeGood starting point for many systems, effective for N-unprotected heterocycles.[5]
RuPhos / RuPhos-Pd-G3 Electron-rich, different steric profileUseful alternative when XPhos or SPhos fail; good for creating diverse libraries.
Pd(dppf)Cl₂ Older generation, robustCan work for simple, electron-deficient bromopyrazoles but often fails for challenging substrates.
Pd(PPh₃)₄ "Classic" catalystGenerally not recommended for bromopyrazoles unless the substrate is highly activated. Prone to side reactions.

Question 6: Which base should I use for my reaction, and how important is it?

Answer: The base is critically important and its role is multifaceted. It is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic borate species.[7][15][16] The choice of base can dramatically influence reaction rate and side product formation.

  • Mechanism Insight: The base (e.g., OH⁻, PO₄³⁻) reacts with the boronic acid (R-B(OH)₂) to form an anionic borate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more effective at transferring its organic group to the palladium center during transmetalation.

BaseStrengthSolubility (Typical Solvents)Comments
K₃PO₄ StrongModerate (often used with water)Excellent, general-purpose base for challenging couplings, particularly with heteroaryl halides.[5]
Cs₂CO₃ StrongHighHighly effective, but more expensive. Often used in difficult cases or for base-sensitive substrates.
K₂CO₃ ModerateLow (often used with water)A standard, cost-effective choice. Can be less effective for difficult oxidative additions.
Na₂CO₃ ModerateLow (requires aqueous phase)Common in older procedures; often superseded by K₃PO₄ or K₂CO₃ for heteroaryl couplings.
KF WeakModerateCan be used for substrates with base-labile functional groups, but may lead to slower reactions.[14]
Section 4: Visual Protocols and Workflows

The Suzuki-Miyaura Catalytic Cycle and Failure Points

The following diagram illustrates the catalytic cycle and highlights the key steps where troubleshooting is often required.

Suzuki_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Often Rate-Limiting) TROUBLESPOT #1 trans_complex Ar¹-Pd(II)(Base)L₂ oa_complex->trans_complex Ligand Exchange transmetalation_complex Ar¹-Pd(II)(Ar²)L₂ borate Ar²-B(OH)₃⁻ (Activated Borate) borate->transmetalation_complex Transmetalation TROUBLESPOT #2 boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->borate Activation base Base (e.g., K₃PO₄) base->trans_complex base->borate transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) transmetalation_complex->product br_in Ar¹-Br (Bromopyrazole) br_in->oa_complex

Caption: The Suzuki catalytic cycle with key troubleshooting points for bromopyrazole couplings.

Troubleshooting Workflow

If your reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_sm Analysis shows only Starting Materials (SM) start->check_sm check_byproducts Analysis shows Byproducts start->check_byproducts cause_oa Probable Cause: Failed Oxidative Addition check_sm->cause_oa id_debrom Debrominated SM (Hydrodehalogenation) check_byproducts->id_debrom id_homo Boronic Acid Homocoupling check_byproducts->id_homo id_proto Protodeboronation check_byproducts->id_proto solution_oa1 Use stronger ligand (XPhos, SPhos) cause_oa->solution_oa1 solution_oa2 Increase Temperature solution_oa1->solution_oa2 solution_oa3 Protect Pyrazole N-H solution_oa2->solution_oa3 solution_debrom Use Anhydrous Solvents Change Base (e.g., to K₃PO₄) id_debrom->solution_debrom solution_homo Improve Degassing (Freeze-Pump-Thaw) id_homo->solution_homo solution_proto Use Boronate Ester (Bpin) Minimize Water / Lower Temp id_proto->solution_proto

Caption: A decision tree for troubleshooting failed Suzuki reactions with bromopyrazoles.

Section 5: Experimental Protocol

General Protocol for a Screening Reaction

This protocol provides a robust starting point for coupling a generic bromopyrazole with an arylboronic acid.

Materials:

  • Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar

Procedure:

  • Preparation: To the reaction vessel, add the bromopyrazole (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos-Pd-G3 catalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 dioxane:water mixture). The solvent should be degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C). Stir vigorously for the planned reaction time (e.g., 4-16 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Protodeboronation . Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation . ChemRxiv. [Link]

  • Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates . Organic Letters. [Link]

  • Minimizing homocoupling in Suzuki reactions of pyrazoles. Benchchem.
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Royal Society of Chemistry. [Link]

  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . MDPI. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Ticket ID: PUR-PYRZ-005 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Technical Support Center You are likely here because your crude Methyl 5-bromo-1-methyl-1H-pyrazole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYRZ-005 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Technical Support Center

You are likely here because your crude Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Target Molecule) is failing QC specifications. Whether you are dealing with regioisomeric contamination, hydrolysis byproducts, or persistent coloration, this guide provides the causality-driven solutions you need.

This is not a generic textbook entry. It is a troubleshooting workflow designed to isolate and eliminate specific impurities based on their physicochemical behavior.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must profile the crude material. The specific impurity profile dictates the purification strategy.

Q: How do I distinguish between the 5-bromo target and the common 4-bromo regioisomer?

A: This is the most critical diagnostic step.

  • The Problem: Electrophilic bromination (e.g.,

    
     or NBS) of 1-methylpyrazole-3-carboxylate preferentially attacks the C4 position  due to electronic enrichment. If your synthesis relied on direct bromination, your "impurity" might actually be the major product (4-bromo isomer). The 5-bromo target usually requires lithiation (
    
    
    
    -BuLi/CBr
    
    
    ) or a Sandmeyer reaction from the 5-amino precursor.
  • The Diagnostic:

    • 1H NMR: The C4-H proton (in the 5-bromo target) typically appears as a singlet around 6.9–7.1 ppm . The C5-H proton (in the 4-bromo impurity) is often desshielded, appearing further downfield (7.4–7.6 ppm ) due to the adjacent nitrogen lone pair.

    • NOESY: The 5-bromo isomer will show a strong NOE correlation between the N-methyl group and the C4-proton. The 4-bromo isomer will show NOE between the N-methyl and the C5-proton.

Q: My product is acidic. What happened?

A: You likely have 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .[1]

  • Cause: Ester hydrolysis during aqueous workup or storage. Pyrazole esters can be labile under strongly basic or acidic conditions.

  • Detection: LC-MS showing a mass of [M-14] (loss of methyl) or a broad carboxylic acid peak in IR (~3000-3200 cm

    
    ).
    
Module 2: Purification Workflows
Workflow Visualization

The following logic tree guides you to the correct protocol based on your diagnostic results.

PurificationLogic Start Crude Material Analysis CheckAcid Is Acid Impurity Present? (LCMS/TLC) Start->CheckAcid BaseWash Protocol A: Bicarbonate Wash CheckAcid->BaseWash Yes CheckRegio Is 4-Bromo Isomer Present? CheckAcid->CheckRegio No BaseWash->CheckRegio Recryst Protocol B: Recrystallization (Iso-propyl ether/EtOAc) CheckRegio->Recryst < 10% Isomer Flash Protocol C: Flash Chromatography (High Resolution) CheckRegio->Flash > 10% Isomer Final Pure Target Recryst->Final Flash->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity type.

Module 3: Detailed Protocols
Protocol A: Removal of Acid Impurity (Chemical Wash)

Use this if your crude contains >5% of the carboxylic acid byproduct.

  • Dissolution: Dissolve the crude ester in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

  • The Wash: Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2] The bicarbonate deprotonates the carboxylic acid impurity (

      
      ), converting it into the water-soluble sodium carboxylate. The ester remains in the organic layer.
      
  • Validation: Check the pH of the aqueous layer. It should be ~8-9.

  • Drying: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Regioisomer & Color Removal)

Use this for final polishing or removing minor amounts (<10%) of the 4-bromo isomer.

Scientific Rationale: Pyrazole carboxylates often exhibit high crystallinity. The 5-bromo isomer, being more symmetrical and compact than the 4-bromo/des-bromo mixtures, often crystallizes preferentially in ether-based solvents.

ParameterSpecification
Primary Solvent Diisopropyl Ether (Iso-ether) or MTBE
Co-Solvent Ethyl Acetate (only if solubility is low)
Temperature Range Reflux (

C) to

C
Target Concentration ~5-8 mL solvent per gram of solid

Step-by-Step:

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Diisopropyl Ether (start with 5 mL/g).

  • Heat to reflux.[3] If the solid does not dissolve completely, add Ethyl Acetate dropwise through the condenser until a clear solution is obtained.

    • Note: If a dark oily residue remains at the bottom (tar), decant the hot clear supernatant into a clean flask, leaving the tar behind.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further in an ice bath (

    
    C) for 1 hour.
    
  • Filter the white crystals and wash with cold Diisopropyl Ether.

Protocol C: Flash Column Chromatography

Use this if the regioisomer content is high (>10%) or if the product is an oil.

  • Stationary Phase: Silica Gel (230-400 mesh).[4]

  • Mobile Phase: Gradient of n-Hexane and Ethyl Acetate .

    • Starting: 95% Hexane / 5% EtOAc.

    • Ramp: Increase to 20% EtOAc over 10-15 column volumes.

  • Elution Order: typically, the 4-bromo isomer (less polar due to intramolecular shielding) elutes before the 5-bromo target, though this can vary based on the specific ester group. The Acid impurity will stay on the baseline unless methanol is added.

Module 4: Frequently Asked Questions (Troubleshooting)

Q: I tried recrystallizing, but the product "oiled out" instead of forming crystals. Why? A: This phenomenon, known as "oiling out," occurs when the melting point of the solvated impurity mixture is lower than the boiling point of the solvent.

  • The Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure material if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, switch to a solvent system with a lower boiling point (e.g., Pentane/Ether) or use Methanol/Water (dissolve in warm MeOH, add water until turbid, then cool).

Q: My yield is low (<50%). Where did my product go? A:

  • Mother Liquor: Check the filtrate from your recrystallization. If it contains significant product, concentrate it and run a second "crop" or a small column.

  • Hydrolysis: If you used strong base or acid during the workup of the synthesis step, you might have hydrolyzed the ester to the water-soluble acid, which was lost in the aqueous waste. Check your aqueous waste pH.

Q: There is a persistent yellow color even after recrystallization. A: This is likely due to trace polymeric pyrrole or oxidized hydrazine impurities from the synthesis.

  • The Fix: Dissolve the compound in EtOAc and stir with Activated Carbon (5 wt%) for 30 minutes at room temperature. Filter through a pad of Celite® to remove the carbon. The filtrate should be colorless.

References
  • Synthesis and Regioselectivity: Vertex AI Search Result 1.1 & 1.3. Methods for synthesizing 5-bromo-1-methyl-1H-pyrazole-3-amine and carboxylic acid derivatives, highlighting the distinction between direct bromination (C4) and indirect routes (C5).

  • Crystallization Techniques: Vertex AI Search Result 1.2. US Patent 5462960A describes the crystallization of pyrazole-3-carboxylate derivatives from iso-ether to yield high-purity white crystals.

  • Isomer Separation: Vertex AI Search Result 1.11. BenchChem Technical Guide on separating pyrazole isomers, noting the polarity differences and effectiveness of silica gel chromatography.

  • Physical Properties: Vertex AI Search Result 1.7. PubChem Compound Summary for Methyl 5-bromo-1H-pyrazole-3-carboxylate (CID 71463783) providing chemical identifiers and safety data.

Sources

Optimization

Troubleshooting Guide: Preventing Debromination in Subsequent Reaction Steps

Technical Support Center For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the prevention of debromination, a common and often frustrating side reaction in organic synthesis. As Senior Application Scientists, we understand that achieving high yields and product purity is paramount. This resource combines mechanistic insights with practical, field-proven solutions to help you overcome this synthetic challenge.

Understanding the Problem: What is Debromination and Why Does it Occur?

Question: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. What is causing this?

Answer:

Debromination, also known as hydrodebromination, is a reductive side reaction where a bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This unwanted reaction consumes your aryl bromide and reduces the yield of your desired product, often complicating purification.[3]

The primary culprit behind debromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1][4] This highly reactive intermediate can arise from several sources within your reaction mixture, including:

  • Bases: Certain bases can act as hydride donors.[3]

  • Solvents: Protic solvents like alcohols can be a source of hydrides.[5]

  • Trace Water: Even small amounts of water can react with the palladium complex to generate Pd-H species.[1]

  • Amine Bases: In Heck reactions, amine bases such as triethylamine (Et₃N) can be a source of hydrides.[3]

Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-bromine (C-Br) bond and the formation of the undesired debrominated product.[1]

Core Troubleshooting Strategies: A Multi-faceted Approach

Effectively preventing debromination requires a systematic evaluation of your reaction conditions. The following sections detail key parameters to investigate and optimize.

Temperature Control: The First Line of Defense

Question: How does reaction temperature influence debromination, and what is the optimal range?

Answer:

Elevated temperatures are a significant contributor to debromination.[2][3] Higher temperatures can provide the necessary energy to promote the cleavage of the C-Br bond.[6][7] Therefore, one of the simplest and most effective initial troubleshooting steps is to lower the reaction temperature.

Recommended Action:

  • Attempt the reaction at a lower temperature, for instance, in the range of room temperature to 80 °C.[3]

  • Carefully monitor the reaction progress. While lower temperatures can minimize debromination, they may also slow down the desired reaction rate. The goal is to find a balance that favors product formation over the side reaction.

The Critical Role of the Base

Question: My current base seems to be promoting debromination. What are the best practices for base selection?

Answer:

The choice of base is critical in controlling the extent of debromination.[3] Strong bases can accelerate this unwanted side reaction.[6] Generally, weaker inorganic bases are preferred.[3]

Base TypeRecommendationRationale
Strong Bases Avoid if possible (e.g., NaOH, KOH, NaOtBu)Can promote side reactions and increase the rate of debromination.[3][6]
Carbonate Bases Good starting point (e.g., K₂CO₃, Cs₂CO₃)Generally milder and effective in a wide range of cross-coupling reactions.[3]
Phosphate Bases Try if carbonates are not optimal (e.g., K₃PO₄)Can be particularly effective in specific systems and are known to minimize side reactions.[6][8]

In Heck reactions specifically, organic bases like triethylamine (Et₃N) can be problematic as they can act as hydride donors. Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often an effective strategy to minimize debromination in these cases.[3]

Catalyst and Ligand Selection: Fine-Tuning the Catalytic Cycle

Question: How do the palladium catalyst and phosphine ligands affect debromination?

Answer:

The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role in directing the reaction towards the desired product.[3]

  • Electron-Rich and Bulky Ligands: While often promoting the desired cross-coupling, some electron-rich and bulky phosphine ligands can inadvertently favor the reductive elimination pathway that leads to debromination.[3][6] Therefore, their use should be approached with caution when debromination is observed.

  • Less Electron-Donating Phosphines: These are often a better choice as they can disfavor the hydrodehalogenation pathway.[3]

  • N-Heterocyclic Carbenes (NHCs): These can be excellent alternatives to phosphine ligands and should be considered in your screening process.[6]

  • Buchwald's Biaryl Phosphine Ligands: These are often highly effective for challenging substrates, including N-H containing heterocycles.[4]

The selection of the ligand is a powerful tool for optimizing your reaction. A screening of different ligands is often a necessary step to identify the optimal conditions for your specific substrate.

G cluster_start Start: Debromination Observed cluster_outcome Outcome Start Significant Debromination in Reaction Temp Temp Start->Temp Success Debromination Minimized/ Successful Optimization Temp->Success If successful Base Base Temp->Base If debromination persists Base->Success If successful Ligand Ligand Base->Ligand If debromination persists Ligand->Success If successful Solvent Solvent Ligand->Solvent If debromination persists Solvent->Success If successful Protection Protection Solvent->Protection If other strategies fail Protection->Success

Solvent Choice and Purity

Question: Can the reaction solvent contribute to debromination?

Answer:

Yes, the choice and purity of your solvent are important factors.

  • Aprotic Solvents: Generally, aprotic solvents such as toluene, dioxane, or THF are preferred as they minimize potential proton sources that can lead to hydrodehalogenation.[3]

  • Solvent Purity: Ensure that all solvents are anhydrous and properly degassed. The presence of impurities, especially water or alcohols, can be a source of hydrides, leading to the formation of the Pd-H species responsible for debromination.[1][5]

The Influence of Substrate Structure

Question: Are certain types of aryl bromides more prone to debromination?

Answer:

Yes, the electronic nature and the presence of certain functional groups on your aryl bromide can influence its susceptibility to debromination.

  • Electron-Deficient Aryl Halides: These substrates are often more susceptible to debromination.[4]

  • N-Heterocyclic Halides: Compounds such as pyridines, indoles, and pyrazoles are particularly prone to this side reaction.[4] The nitrogen atom can coordinate to the palladium catalyst, complicating the desired reaction pathway.

  • Free N-H Groups: For heterocycles containing an N-H bond, such as indoles and pyrroles, deprotonation by the base can increase the electron density of the ring, which may increase the likelihood of debromination.[9][10] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) is a highly recommended strategy.[6][9][10]

  • Free Carboxylic Acid Groups: The presence of a free carboxylic acid can also complicate palladium-catalyzed cross-coupling reactions. The acidic proton can react with basic reagents, and the carboxylate can coordinate to the palladium center, potentially favoring side reactions. Protecting the carboxylic acid as an ester may be necessary to achieve optimal results.[3]

Experimental Protocols: Putting Theory into Practice

The following are representative protocols for Suzuki and Heck reactions, emphasizing conditions designed to minimize debromination. These should be considered as starting points for your optimization.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1, or toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium catalyst, and base.[3]

  • Add the anhydrous and degassed solvent via syringe.[3]

  • Stir the reaction mixture at a lower temperature to start (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.[3]

  • Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]

  • Purify the crude product by column chromatography.[9]

  • Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[3]

G Setup 1. Assemble Reaction (Inert Atmosphere) AddSolvent 2. Add Degassed Solvent Setup->AddSolvent Heat 3. Heat and Monitor (Start at 80°C) AddSolvent->Heat Workup 4. Aqueous Workup Heat->Workup Purify 5. Purify Product Workup->Purify Analyze 6. Analyze for Debromination Purify->Analyze Product Desired Coupled Product Analyze->Product

Protocol 2: Heck Coupling with Minimized Debromination

This protocol provides a starting point for the Heck reaction of an aryl bromide with an alkene.

Materials:

  • Aryl bromide

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Inorganic Base (e.g., NaOAc or K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a reaction vessel, add the aryl bromide, alkene, palladium catalyst, ligand, and inorganic base.

  • Purge the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can the order of addition of reagents affect the level of debromination? A1: While not as commonly cited as temperature or base selection, the order of addition can sometimes influence reaction outcomes. For instance, pre-forming the active catalyst before adding the aryl bromide might be beneficial in some cases. It is a parameter that can be explored during optimization if other strategies are not fully effective.

Q2: I am still observing debromination even after optimizing temperature, base, and ligand. What else can I try? A2: If debromination persists, consider the following:

  • Change the Coupling Partner: The reactivity of the other coupling partner can influence the overall reaction kinetics and potentially open or close pathways for side reactions.[9]

  • Purify All Reagents: Ensure that all starting materials, solvents, and reagents are of the highest purity to eliminate any potential sources of hydrides or other interfering impurities.[9]

  • Consider a Different Cross-Coupling Reaction: If feasible for your target molecule, exploring a different type of cross-coupling reaction that might be less prone to debromination for your specific substrate could be a viable alternative.

Q3: Are there any additives that can help suppress debromination? A3: In some cases, additives have been reported to influence the outcome of cross-coupling reactions. For instance, in reductive Heck reactions, lithium chloride has been used to prevent competing dehalogenation.[11] While not a universal solution, exploring the literature for additives specific to your reaction type and substrate class may provide additional avenues for optimization.

Q4: Does the source of the palladium catalyst matter? A4: Yes, the palladium precursor can be important. Using a pre-catalyst that readily and cleanly generates the active Pd(0) species can sometimes lead to more reproducible results and fewer side reactions.[4]

We trust this guide will be a valuable resource in your synthetic endeavors. Should you have further questions or require more specific advice for your system, please do not hesitate to reach out to our technical support team.

References

  • Benchchem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Benchchem. (n.d.). How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • PMC - NIH. (n.d.). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene.
  • Benchchem. (n.d.). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • PMC - NIH. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

This technical guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide provides a detailed interpretation of the compound's spectral data, a comparative analysis with its chloro and unsubstituted analogues, and a comprehensive experimental protocol for data acquisition.

Introduction: The Significance of Spectroscopic Analysis

In the structural elucidation of novel organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For substituted pyrazoles, which form the core of many pharmaceutical compounds, a precise understanding of their ¹H NMR spectra is crucial for confirming identity, purity, and stereochemistry. This guide focuses on Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, dissecting its ¹H NMR spectrum to provide a clear and comprehensive understanding of its molecular structure.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, the following data is predicted based on established NMR principles and computational models. These predictions serve as a robust guideline for researchers working with this compound.

Table 1: Predicted ¹H NMR Data for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 6.8 - 7.0Singlet1HC4-H (pyrazole ring)
2~ 3.9 - 4.1Singlet3HN-CH₃
3~ 3.8 - 3.9Singlet3HO-CH₃

Comparative Analysis: The Influence of Halogen Substitution

To fully appreciate the electronic environment of the protons in Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a comparison with its 5-chloro and unsubstituted analogues is invaluable. The electronegativity and size of the halogen atom at the C5 position significantly influence the chemical shift of the adjacent C4-H proton.

Table 2: Comparative ¹H NMR Data of Methyl 1-methyl-1H-pyrazole-3-carboxylate and its 5-Halogenated Analogues

CompoundC4-H (δ, ppm)N-CH₃ (δ, ppm)O-CH₃ (δ, ppm)Data Source
Methyl 1-methyl-1H-pyrazole-3-carboxylate~ 6.7~ 3.9~ 3.8Experimental (Typical)
Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate~ 6.9 - 7.1~ 4.0~ 3.8Predicted
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate~ 6.8 - 7.0~ 3.9 - 4.1~ 3.8 - 3.9Predicted

The data illustrates a downfield shift of the C4-H proton upon halogenation at the C5 position. This is primarily due to the electron-withdrawing inductive effect of the halogens, which deshields the neighboring proton. Interestingly, the effect of bromine is predicted to be slightly less deshielding than chlorine, which can be attributed to the competing effects of electronegativity and the anisotropic effect of the larger bromine atom.[1]

Detailed Spectral Interpretation

The ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is characterized by three distinct singlet signals, each corresponding to a unique set of protons in the molecule.

  • C4-H Proton (Singlet, ~6.8-7.0 ppm): The proton on the C4 position of the pyrazole ring appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, influenced by the electron-withdrawing bromine atom at C5 and the carboxylate group at C3.

  • N-CH₃ Protons (Singlet, ~3.9-4.1 ppm): The three protons of the N-methyl group are equivalent and appear as a sharp singlet. Their chemical shift is downfield due to the attachment to the electronegative nitrogen atom of the pyrazole ring.

  • O-CH₃ Protons (Singlet, ~3.8-3.9 ppm): The three protons of the methyl ester group also appear as a singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants (if any).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set NMR Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate multiplicity Multiplicity Analysis integrate->multiplicity assign Signal Assignment multiplicity->assign conclusion Structural Elucidation assign->conclusion

Caption: Logical workflow for ¹H NMR analysis.

Conclusion

This guide provides a foundational understanding of the ¹H NMR spectrum of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The presented predicted data, comparative analysis, and detailed experimental protocol offer a valuable resource for researchers in the field. For unequivocal structural confirmation, it is always recommended to acquire an experimental spectrum and consider further 2D NMR experiments such as COSY and HSQC.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • ¹H NMR Chemical Shifts. COPYRIGHTED MATERIAL. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. [Link]

  • Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. [Link]

  • The ¹H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

Sources

Comparative

Definitive 13C NMR Analysis of Substituted Pyrazoles: A Comparative Technical Guide

Executive Summary For drug development professionals working with pyrazole scaffolds (e.g., Celecoxib, Rimonabant analogs), the distinction between 3-substituted and 5-substituted regioisomers is a critical quality attri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with pyrazole scaffolds (e.g., Celecoxib, Rimonabant analogs), the distinction between 3-substituted and 5-substituted regioisomers is a critical quality attribute. Standard proton-decoupled 13C NMR is often insufficient due to the "Regioisomer Trap"—the ambiguity caused by annular tautomerism and overlapping chemical shift ranges.

This guide objectively compares the standard 13C analysis against superior alternatives: Gated Decoupled 13C NMR (for coupling constant analysis) and 15N NMR (for tautomeric resolution). It provides a self-validating workflow to ensure structural certainty.

Part 1: The Core Challenge – The "Regioisomer Trap"

In


-unsubstituted pyrazoles, the proton on the nitrogen is labile, leading to rapid annular tautomerism (

). This creates two analytical problems:
  • Signal Averaging: In standard solvents (CDCl3) at room temperature, C3 and C5 signals often average out or broaden, making assignment impossible.

  • Assignment Ambiguity: In

    
    -substituted pyrazoles (where the position is fixed), the chemical shifts of C3 and C5 are highly sensitive to the electronic nature of substituents, often crossing over. Relying solely on chemical shift heuristics (e.g., "C3 is always upfield") is a frequent cause of structural misassignment in patent literature.
    

Part 2: Comparative Analysis of Analytical Techniques

This section compares the standard approach against high-fidelity alternatives.

Technique A: Standard 1H-Decoupled 13C NMR (The Baseline)
  • Method: Broadband proton decoupling during acquisition.

  • Status: Insufficient for definitive assignment.

  • Pros: High signal-to-noise ratio (SNR); rapid acquisition.

  • Cons: Loss of coupling information (

    
    ); cannot definitively distinguish C3 from C5 without reference standards.
    
Technique B: Gated Decoupled 13C NMR (The Recommended Protocol)
  • Method: Decoupler is ON during relaxation delay (to maintain NOE) and OFF during acquisition.

  • Status: The Gold Standard for Regioisomer Assignment.

  • Mechanism: Preserves

    
     coupling constants while retaining some NOE enhancement.
    
  • Key Discriminator: The

    
     coupling constant is diagnostically distinct due to the proximity of the electronegative nitrogen lone pair.
    
    • C5-H (Adjacent to N): Larger coupling constant (

      
      ).[1]
      
    • C3-H (Distal to N): Smaller coupling constant (

      
      ).
      
Technique C: 15N NMR (The "Tautomer" Specialist)
  • Method: 1H-15N HMBC or direct detection (requires labeled samples or cryoprobe).

  • Status: Superior for Tautomeric Equilibrium Studies.

  • Mechanism: Nitrogen chemical shifts span ~100 ppm between "pyrrole-like" (

    
    ) and "pyridine-like" (
    
    
    
    ) environments.
  • Comparison: 13C shifts change by <5 ppm during tautomerism; 15N shifts change by >50 ppm, offering unambiguous resolution of the major tautomer in solution.

Summary Data Table: C3 vs. C5 Discrimination
FeatureC3 Position (Distal)C5 Position (Proximal to N1)Diagnostic Reliability

Coupling
170 – 178 Hz 188 – 195 Hz High (Definitive)

(HMBC)
Weak correlation to N-substituentStrong correlation to N-substituentHigh
Chemical Shift (

)
Typically 135–150 ppmTypically 125–135 ppmLow (Substituent dependent)
Broadening (Tautomers) Less broadenedSignificantly broadenedMedium

*Note: Chemical shifts are heavily dependent on substituents (e.g., -OH, -CF3) and should not be used as the sole confirmation.

Part 3: Experimental Protocols

Protocol 1: The "Gated Decoupling" Workflow (For Measurement)

Use this when you have an N-substituted pyrazole and need to distinguish regioisomers.

  • Sample Prep: Dissolve ~20 mg of compound in 0.6 mL solvent (DMSO-d6 is preferred for sharper lines; CDCl3 for solubility).

  • Instrument Setup:

    • Pulse Sequence: zgig (Bruker) or equivalent inverse gated decoupling.

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds) to allow full relaxation of quaternary carbons if quantitative data is needed, though 2–3s is sufficient for coupling measurement.
      
    • Acquisition Time (AQ): Ensure high digital resolution (min 32k points) to resolve splitting.

  • Processing:

    • Apply zero-filling to double the data points.

    • Use Gaussian apodization (lb = -1, gb = 0.1) to enhance resolution.

  • Analysis: Measure the splitting (in Hz) of the pyrazole ring carbons. Assign the carbon with

    
     as C5 .[1]
    
Protocol 2: Tautomer Trapping (Solvent & Temperature)

Use this for N-unsubstituted pyrazoles to freeze the equilibrium.

  • Solvent Choice: Use DMSO-d6 or Acetone-d6 (Hydrogen bond acceptors). These solvents stabilize specific tautomers better than non-polar CDCl3.

  • Temperature: Lower the probe temperature to 253 K (-20°C) .

  • Observation: At room temp, C3/C5 may appear as a single broad peak. At 253 K, the peak will decoalesce into two distinct signals if the exchange rate is slowed sufficiently.

Part 4: Visualization of Workflows

Diagram 1: The Regioisomer Assignment Decision Tree

This flowchart guides the user through the logical steps to definitively assign pyrazole structure, prioritizing coupling constants over chemical shifts.

PyrazoleAssignment Start Start: Synthesized Pyrazole (Unknown Regioisomer) Step1 Acquire 1H & 13C (1D) NMR Start->Step1 Check1 Are C3/C5 signals distinct? Step1->Check1 PathA Ambiguous/Overlapping Signals (Likely Tautomerism) Check1->PathA No PathB Distinct Signals (N-Substituted) Check1->PathB Yes ActionA Switch Solvent to DMSO-d6 Cool to 253 K PathA->ActionA ActionA->Step1 Re-acquire Step2 Run Gated Decoupled 13C (Measure 1JCH) PathB->Step2 Decision Analyze Coupling Constant (J) Step2->Decision ResultC5 J ≈ 190 Hz Assign as C5 (Proximal) Decision->ResultC5 High J ResultC3 J ≈ 175 Hz Assign as C3 (Distal) Decision->ResultC3 Low J Validation Confirm with HMBC (N-Substituent -> C5 Correlation) ResultC5->Validation ResultC3->Validation

Caption: Logical workflow for distinguishing C3/C5 regioisomers using Gated Decoupled 13C NMR and Coupling Constant analysis.

Diagram 2: Tautomeric Equilibrium & Solvent Effects

Visualizing why standard NMR fails for N-unsubstituted pyrazoles and how DMSO stabilizes the system.

Tautomerism cluster_0 NMR Time Scale TautomerA Tautomer A (N1-H) TautomerB Tautomer B (N2-H) TautomerA->TautomerB Proton Shift Solvent Solvent Interaction (DMSO-d6) Solvent->TautomerA H-Bond Stabilization Process Fast Exchange (Broad Signals)

Caption: Visualization of annular tautomerism. In non-polar solvents, rapid exchange averages signals. Polar solvents (DMSO) stabilize one form via H-bonding.

References

  • Claramunt, R. M., et al. (2006).[2] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Journal of Organic Chemistry.[2][3]

  • Alkorta, I., & Elguero, J. (2006).[2] The Annular Tautomerism of Imidazoles and Pyrazoles: The Possible Existence of Nonaromatic Forms.[2] Structural Chemistry.[4][5][6][7]

  • Faure, R., et al. (2002). 13C NMR Study of the Tautomerism of 3(5)-Substituted Pyrazoles. Magnetic Resonance in Chemistry.[2][4][6][7][8][9][10]

  • University of Ottawa NMR Facility. (2012). Measurement of Long Range C-H Coupling Constants.

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide.

Sources

Validation

Technical Comparison Guide: Mass Spectrometric Profiling of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (hereafter MBMP ) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and release-activated calcium channel (CRAC) modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (hereafter MBMP ) is a critical heterocyclic scaffold used in the synthesis of PI3K inhibitors and release-activated calcium channel (CRAC) modulators. Its structural integrity is defined by three functional moieties: the pyrazole core, the N-methyl group, and the labile methyl ester.

In drug development, the primary analytical challenge is not merely detection, but the differentiation of regioisomers (specifically the 1,5- vs. 1,3-substituted isomers) formed during N-alkylation. This guide objectively compares the two dominant mass spectrometry workflows—Gas Chromatography-Mass Spectrometry (GC-MS/EI) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI) —to determine which offers superior structural fidelity and quantitative performance for this specific chemotype.

Part 1: Structural Analysis & Theoretical MS Profile

Before selecting an ionization method, one must understand the molecule's intrinsic mass behavior. The presence of a bromine atom provides a unique isotopic "fingerprint" that acts as an internal validation standard.

Physicochemical Properties[1][2][3]
  • Formula: C₆H₇BrN₂O₂

  • Exact Mass (Monoisotopic): 217.9691 (for ⁷⁹Br)

  • Molecular Weight: ~219.04 g/mol

The Bromine Isotope Signature (The "Doublet")

Unlike standard organic molecules, MBMP will not present a single molecular ion peak. It exhibits a 1:1 doublet due to the natural abundance of bromine isotopes:

  • ⁷⁹Br (50.69%): Generates the M peak.

  • ⁸¹Br (49.31%): Generates the M+2 peak.

Diagnostic Rule: Any mass spectrum attributed to MBMP must show two peaks of nearly equal intensity separated by 2.0 u. Absence of this pattern indicates de-bromination or misidentification.

Part 2: Comparative Methodology (EI vs. ESI)

This section compares the "Hard" ionization of Electron Impact (EI) against the "Soft" ionization of Electrospray (ESI).[1][2]

Method A: Electron Impact (GC-MS)[6]
  • Mechanism: High-energy electron bombardment (70 eV).

  • Performance: EI is the "Structural Fingerprint" method. It induces significant fragmentation, allowing for library matching and structural elucidation.[3]

  • Suitability for MBMP: High. The molecule is relatively small, non-polar, and thermally stable enough for GC volatilization.

Method B: Electrospray Ionization (LC-MS)
  • Mechanism: Desolvation of charged droplets in an electric field.

  • Performance: ESI is the "Molecular Integrity" method. It preserves the molecular ion ([M+H]⁺) and is ideal for purity profiling in reaction mixtures where non-volatile byproducts exist.

  • Suitability for MBMP: High. The basic nitrogens in the pyrazole ring protonate easily.

Comparative Data Summary
FeatureMethod A: GC-MS (EI)Method B: LC-MS (ESI)
Primary Ion Observed M⁺ (Radical Cation) at m/z 218/220[M+H]⁺ (Protonated) at m/z 219/221
Fragmentation Rich (Structural Fingerprint)Minimal (Requires MS/MS for fragments)
Limit of Detection ~10–50 pg (SIM Mode)~1–10 pg (MRM Mode)
Isomer Resolution Superior (Chromatographic separation of 1,3 vs 1,5 isomers is often better on GC columns)Good (Requires optimized C18 gradients)
Sample Prep Requires organic solvent (DCM/EtOAc); water intolerantCompatible with aqueous/organic mixes

Part 3: Fragmentation Pathways & Causality

Understanding how the molecule breaks apart is essential for confirming identity, particularly when distinguishing it from impurities.

Fragmentation Mechanism (EI)

Under 70 eV EI conditions, MBMP undergoes a predictable decay series.

  • Molecular Ion: m/z 218/220 (1:1 ratio).

  • Loss of Methoxy (-OMe): Cleavage of the ester bond yields the acylium ion (m/z 187/189). This is the "Base Peak" in many ester spectra.

  • Loss of Carbon Monoxide (-CO): The acylium ion decarbonylates to form the bromopyrazole cation (m/z 159/161).

  • Loss of Bromine (-Br): Radical cleavage yields the pyrazole ring cation (m/z ~80), destroying the isotope pattern.

Visualization of Fragmentation

The following diagram illustrates the logical decay pathway.

FragmentationPathway M Molecular Ion (M+) m/z 218 / 220 (1:1 Isotope Ratio) Frag1 Acylium Ion [M - OMe]+ m/z 187 / 189 M->Frag1 - OMe (31 u) Alpha-cleavage Frag3 Ring Fragment [M - Br - Ester]+ m/z ~80 M->Frag3 Direct Ring Cleavage Frag2 Pyrazolium Ion [M - OMe - CO]+ m/z 159 / 161 Frag1->Frag2 - CO (28 u) Decarbonylation Frag2->Frag3 - Br (79/81 u) Radical Loss

Figure 1: EI Fragmentation pathway. The persistence of the doublet signal (Br) in the first two fragments is diagnostic.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the isotope pattern (1:1) is not observed in the molecular ion, the experiment is invalid.

Protocol A: High-Resolution LC-MS (Purity Check)

Objective: Confirm exact mass and purity in a synthesis reaction mixture.

  • Sample Preparation:

    • Dissolve 1 mg MBMP in 1 mL Acetonitrile (ACN).

    • Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid). Reasoning: Formic acid ensures protonation of the pyrazole nitrogen.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

    • Scan Range: 100–500 m/z.

  • Validation:

    • Extract Ion Chromatogram (EIC) for m/z 218.97 and 220.97.

    • Verify retention time match and 1:1 peak area ratio.

Protocol B: GC-MS (Regioisomer Differentiation)

Objective: Distinguish between the 1,5-isomer (Target) and 1,3-isomer (Impurity).

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Reasoning: DCM is highly volatile and ensures sharp GC peaks.

  • GC Conditions:

    • Column: HP-5ms (5% Phenyl-methylpolysiloxane).

    • Inlet Temp: 250°C (Split 20:1).

    • Oven: 60°C hold 1 min -> 20°C/min -> 280°C.

  • MS Parameters (EI):

    • Source Temp: 230°C.

    • Energy: 70 eV.[3][4]

  • Differentiation Logic:

    • The 1,5-isomer (MBMP) typically elutes later than the 1,3-isomer on non-polar columns due to the dipole interaction of the adjacent N-Methyl and Bromo groups.

    • Look for subtle differences in the [M-Br]⁺ intensity; steric crowding in the 1,5-isomer often promotes halogen loss more readily than in the 1,3-isomer.

Part 5: Decision Matrix (Workflow Selection)

Use the following logic flow to determine the correct instrument for your analytical goal.

DecisionMatrix Start Analytical Goal? Purity Purity / Quantitation (Routine) Start->Purity Structure Structure / Unknowns (R&D) Start->Structure LCMS LC-MS (ESI) Method B Purity->LCMS High Throughput Check1 Is sample volatile? Structure->Check1 GCMS GC-MS (EI) Method A Check2 Regioisomer Separation? GCMS->Check2 Verify Isomers Check1->LCMS No (Thermal Labile) Check1->GCMS Yes (Preferred)

Figure 2: Analytical workflow decision tree.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

    • Note: This reference provides the core physicochemical data for the NH-analog, which serves as the base for the N-methyl
  • Holčapek, M., & Jirásko, R. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central. Retrieved from [Link]

    • Context: Validates the use of ESI-MS/MS for distinguishing heterocyclic regioisomers via fragmentation p
  • MetwareBio (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

    • Context: Authoritative comparison of "Hard" vs "Soft" ionization techniques utilized in the Compar
  • ChemRxiv (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]

    • Context: Supports the discussion on using isotopic signatures and LC-MS for identifying regioisomers in functionalized scaffolds.

Sources

Comparative

Efficacy Comparison of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its unique structural and electronic properties, including the abi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for designing potent and selective ATP-competitive inhibitors.[2] This guide provides an in-depth, comparative analysis of the efficacy of prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Versatility of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, crucial regulators of a vast number of cellular processes, have emerged as a major class of therapeutic targets, especially in cancer.[4] The dysregulation of kinase activity is a hallmark of many malignancies.[4] Pyrazole-containing compounds have demonstrated remarkable success in targeting a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and Aurora kinases, by effectively competing with ATP for binding to the kinase active site.[1][5] The strategic modification of substituents on the pyrazole ring is a key determinant of both the potency and selectivity of these inhibitors.[1][6]

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

This section provides a comparative analysis of the efficacy of selected pyrazole-based kinase inhibitors, focusing on their inhibitory activity against specific kinases and their anti-proliferative effects in cancer cell lines.

Cyclin-Dependent Kinase (CDK) Inhibitors: AT7519

AT7519 is a potent, small-molecule inhibitor of several members of the CDK family.[7] Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest and subsequent apoptosis in human tumor cells.[7][8]

In Vitro Kinase Inhibitory Activity of AT7519 [9]

Kinase TargetIC50 (nM)
CDK1210
CDK247
CDK4100
CDK513
CDK6170
CDK9<10

Anti-proliferative Activity of AT7519 in Human Tumor Cell Lines [7][8]

AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, with IC50 values typically in the nanomolar range (40-940 nmol/L).[7][8] Notably, its efficacy is independent of the p53 tumor suppressor status of the cells.[7] In HCT116 and HT29 colon cancer xenograft models, twice-daily dosing of AT7519 resulted in tumor regression, highlighting its in vivo potential.[8] Mechanistic studies in cells have shown that AT7519 inhibits the phosphorylation of CDK1 and CDK2 substrates at concentrations consistent with its anti-proliferative effects.[7] Furthermore, AT7519's inhibition of CDK9 leads to the suppression of transcription, as evidenced by the reduced phosphorylation of RNA polymerase II and decreased levels of short-lived proteins like Mcl-1.[7][10]

Akt Inhibitors

The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making Akt a key therapeutic target. Several pyrazole-based compounds have been developed as potent Akt inhibitors.

Comparative In Vitro Efficacy of Pyrazole-Based Akt Inhibitors [11]

CompoundTarget KinaseIC50 (nM)Anti-proliferative IC50 (µM) in HCT116 cells
AfuresertibAkt11.3-
Compound 1Akt161-
Compound 2Akt11.30.95

Compound 2, a rigid analog of Afuresertib, not only displays potent inhibition of Akt1 but also demonstrates significant anti-proliferative activity against the HCT116 colon cancer cell line, inducing apoptosis and cell cycle arrest at the S phase.[11]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.

A series of pyrazole-based compounds have been identified as potent inhibitors of Aurora A kinase. For instance, Compound 6 (as described in a 2021 review) shows significant anti-proliferative activity against HCT116 and MCF7 breast cancer cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively.[11] Its IC50 against Aurora A kinase is 0.16 µM.[11]

Celecoxib and its Derivatives: A COX-2 Independent Mechanism

Celecoxib, a well-known COX-2 inhibitor, and its derivatives that lack COX-2 inhibitory activity, have demonstrated anti-tumor properties.[12][13][14] These compounds can induce apoptosis in cancer cells through mechanisms independent of COX-2 inhibition.[14] Studies have shown that these derivatives can disrupt the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequent apoptosis.[14] Furthermore, some celecoxib derivatives have been shown to inhibit GSK3 in an Akt-independent manner, leading to the degradation of the anti-apoptotic protein c-FLIP.[15]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ADP production, which is proportional to kinase activity.[4]

Protocol:

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]

    • Dilute the kinase of interest and its specific substrate peptide in the assay buffer.

    • Prepare a serial dilution of the test compound (e.g., pyrazole-based inhibitor) and a positive control (e.g., Staurosporine) in the assay buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]

  • Detection:

    • Stop the reaction and add the ADP detection reagent (e.g., ADP-Glo™).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Activity Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Prepare Assay Buffer P2 Dilute Kinase & Substrate P1->P2 P3 Prepare Compound Dilutions P2->P3 A1 Add Kinase, Substrate, & Compound to Plate P3->A1 A2 Initiate with ATP A1->A2 A3 Incubate A2->A3 D1 Add Detection Reagent A3->D1 D2 Measure Luminescence D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for a luminescence-based in vitro kinase activity assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of cells.[17] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17][18]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[19]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole-based inhibitor for a desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Remove the culture medium and add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17]

    • Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator.[19]

  • Formazan Solubilization:

    • Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[17][19]

    • Incubate the plate overnight in the incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Workflow for MTT Cell Viability Assay

G cluster_cell Cell Culture & Treatment cluster_mtt MTT Reaction cluster_measure Measurement & Analysis C1 Seed Cells in 96-well Plate C2 Incubate (24h) C1->C2 C3 Treat with Inhibitor C2->C3 M1 Add MTT Solution C3->M1 M2 Incubate (3-4h) M1->M2 S1 Add Solubilization Solution M2->S1 S2 Incubate (Overnight) S1->S2 S3 Read Absorbance S2->S3 S4 Calculate Viability & IC50 S3->S4

Caption: Step-by-step workflow for the MTT cell viability assay.

Western Blot Analysis of Kinase Signaling Pathways

Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within a signaling pathway, providing mechanistic insights into the action of a kinase inhibitor.[20]

Protocol:

  • Cell Lysis:

    • Treat cells with the pyrazole-based inhibitor for the desired time.

    • Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, or a loading control like GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

CDK Signaling Pathway and Inhibition by AT7519

G cluster_pathway CDK Signaling Pathway Cyclin Cyclins CDK CDKs (e.g., CDK1, CDK2) Cyclin->CDK Activation Substrate Substrate Proteins (e.g., Rb, PP1α) CDK->Substrate Phosphorylation pSubstrate Phosphorylated Substrates Substrate->pSubstrate Progression Cell Cycle Progression pSubstrate->Progression AT7519 AT7519 AT7519->CDK

Caption: Inhibition of the CDK signaling pathway by AT7519.

Conclusion and Future Perspectives

Pyrazole-based compounds have proven to be a highly valuable scaffold in the development of kinase inhibitors for cancer therapy. Their versatility allows for the design of potent and selective inhibitors against a wide range of kinase targets. The comparative efficacy data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to advance their drug discovery programs. Future efforts in this field will likely focus on further optimizing the selectivity of pyrazole-based inhibitors to minimize off-target effects and the development of next-generation compounds that can overcome mechanisms of drug resistance.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. Retrieved from [Link]

  • Santo, L., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(11), 1878-1886. Retrieved from [Link]

  • Mahadevan, D., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Krayem, M., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3536. Retrieved from [Link]

  • Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved from [Link]

  • Eto, M., et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. Retrieved from [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Pop, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11889. Retrieved from [Link]

  • El-Naggar, M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(33), 23825-23847. Retrieved from [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1195-1209. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5173. Retrieved from [Link]

  • labeled celecoxib derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Zhu, J., et al. (2004). Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. International Journal of Cancer, 112(2), 247-252. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307524. Retrieved from [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. Molecular Cancer Therapeutics, 11(8), 1747-1757. Retrieved from [Link]

  • Szabó, G., et al. (2004). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 47(13), 3361-3365. Retrieved from [Link]

Sources

Validation

analytical methods for purity assessment of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

[1] Executive Summary Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMPC) is a high-value scaffold in the synthesis of agrochemicals (e.g., Chlorantraniliprole analogs) and kinase inhibitors.[1] Its quality control...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMPC) is a high-value scaffold in the synthesis of agrochemicals (e.g., Chlorantraniliprole analogs) and kinase inhibitors.[1] Its quality control is complicated by a specific synthetic challenge: N-methylation regioselectivity .[1]

The synthesis typically involves the methylation of methyl 5-bromo-1H-pyrazole-3-carboxylate.[1] Due to annular tautomerism, this reaction yields two regioisomers: the desired 1-methyl-5-bromo isomer and the undesired 1-methyl-3-bromo isomer.[1] These isomers possess identical molecular weights (LC-MS indistinguishable in single-stage MS) and similar polarities, making standard purity assessments prone to error.[1]

This guide compares two orthogonal analytical strategies:

  • RP-HPLC (UV): The standard for separating and quantifying the regioisomer impurity.[1]

  • qNMR (1H): The "Gold Standard" for absolute purity assay without reference standards.

Structural Context & Impurity Profiling[1]

To design a robust analytical method, one must understand the origin of impurities. The critical quality attribute (CQA) for MBMPC is the ratio of the 5-bromo isomer (Target) to the 3-bromo isomer (Impurity).

Synthesis & Impurity Origin Map[1]

The following diagram illustrates the tautomeric equilibrium that leads to the critical regioisomer impurity.

Impurity_Origin Precursor Precursor: Methyl 5-bromo-1H-pyrazole-3-carboxylate (Tautomeric Mixture) Target TARGET PRODUCT: Methyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate Precursor->Target Methylation at N1 Impurity CRITICAL IMPURITY: Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate Precursor->Impurity Methylation at N2 Reagent Methylating Agent (MeI or DMS) Reagent->Target Reagent->Impurity

Figure 1: Origin of the critical regioisomer impurity during the N-methylation step.

Comparative Analysis: HPLC-UV vs. qNMR

The following table summarizes the performance characteristics of both methods based on validation data from similar pyrazole intermediates.

FeatureMethod A: RP-HPLC (UV)Method B: 1H-qNMR
Primary Utility Purity % (Area): Excellent for detecting low-level impurities (0.05%).[1]Assay % (w/w): Determines absolute mass purity.
Specificity High: Separates regioisomers based on polarity differences.[2]High: Distinguishes isomers via chemical shift (

) of the N-methyl group.[1]
Reference Standard Required: Needs a known standard to determine Response Factors (RRF).Not Required: Uses an unrelated Internal Standard (IS).
Limit of Detection Very Low (< 10 ppm).Moderate (~1000 ppm / 0.1%).
Throughput High (Automated sequences).Low (Manual processing/weighing).
Common Pitfall Overestimation of purity if impurity RRF < 1.0.Hygroscopicity of sample affecting weighing accuracy.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Objective: To separate the 5-bromo target from the 3-bromo impurity and quantify relative purity.

Technical Rationale

Pyrazole regioisomers often co-elute on standard C18 gradients.[1] To achieve baseline separation, we utilize a fluorinated stationary phase (PFP) or a high-efficiency C18 with distinct


 interaction capabilities.[1] The mobile phase must be acidic (pH ~2.5) to keep the pyrazole nitrogen protonated/suppressed, preventing peak tailing.
Detailed Protocol

Instrument: Agilent 1260/1290 or Waters Alliance (HPLC/UPLC). Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XBridge C18. Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell preferred for resolution).[1]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Mode
0.0 5 1.0 Initial Equilibration
2.0 5 1.0 Isocratic Hold
15.0 60 1.0 Linear Gradient (Separation)
18.0 95 1.0 Wash
20.0 95 1.0 Wash

| 20.1 | 5 | 1.0 | Re-equilibration |

Detection: UV at 254 nm (aromatic max) and 220 nm (amide/ester). Column Temp: 40°C (Improves mass transfer).

Data Analysis:

  • Inject Reference Standard of Target (Retention time approx. 8-10 min).[1]

  • Inject Reference Standard of Impurity (Regioisomer usually elutes earlier on C18 due to higher polarity of the 3-bromo-5-ester arrangement, though this reverses on PFP columns).[1]

  • Calculate Resolution (

    
    ). Must be 
    
    
    
    .[1]

Method B: Quantitative NMR (qNMR)[4]

Objective: To determine the absolute weight-percent assay of MBMPC without a specific reference standard.

Technical Rationale

qNMR relies on the principle that the integrated signal area is directly proportional to the molar number of nuclei. By adding a certified Internal Standard (IS) of known purity, we can calculate the exact mass of the pyrazole.

Key Signal Selection:

  • Target Signal: The N-Methyl singlet (

    
     ppm) or the Aromatic C4-H singlet (
    
    
    
    ppm).[1]
  • Differentiation: The regioisomer (3-bromo) typically shows an N-Methyl shift downfield by ~0.1-0.2 ppm due to the proximity of the ester group in the 5-position (if formed).[1]

Detailed Protocol

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility and separating water peaks).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It provides a sharp singlet at

      
       ppm (vinyl protons), which sits in a clean window between the pyrazole methyls and aromatics.
      

Workflow:

  • Weighing (Critical):

    • Weigh ~20 mg of Sample (MBMPC) directly into an NMR tube or vial. Record to 0.01 mg precision (

      
      ).
      
    • Weigh ~10 mg of Internal Standard (Maleic Acid). Record to 0.01 mg precision (

      
      ).
      
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds (Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

Calculation:



Where:

  • 
     = Integrated Area[1]
    
  • 
     = Number of protons (3 for N-Me, 2 for Maleic Acid)[1]
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity[1][3][4][5]
    

Analytical Decision Workflow

Use the following logic to select the appropriate method for your development stage.

Method_Selection Start Sample Received Goal What is the analytical goal? Start->Goal EarlyStage Early Synthesis / Screening Goal->EarlyStage Quick Check LateStage Final Lot Release / GLP Goal->LateStage Certification HPLC Run HPLC-UV (Method A) Determine % Area EarlyStage->HPLC LateStage->HPLC qNMR Run qNMR (Method B) Determine % w/w LateStage->qNMR CheckIsomers Are Regioisomers Separated? CheckIsomers->qNMR No / Co-elution suspected Result1 Report Relative Purity (Good for reaction monitoring) CheckIsomers->Result1 Yes HPLC->CheckIsomers Result2 Report Absolute Purity (Required for yield calc) qNMR->Result2

Figure 2: Decision tree for selecting HPLC vs. qNMR based on development stage.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry, 55(10), 4911–4940. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures.[1] [Link]

  • Foces-Foces, C., et al. (2000). Tautomerism and Regiochemistry in Pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. (General reference for pyrazole annular tautomerism).

Sources

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